Technical Documentation Center

5-(Difluoromethyl)isoxazol-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Difluoromethyl)isoxazol-4-amine

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 5-(Difluoromethyl)isoxazol-4-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern drug discovery, the strategic incorporation of fluorinated heterocycles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a proven tactic to optimize pharmacokinetics, metabolic stability, and target affinity. 5-(Difluoromethyl)isoxazol-4-amine (CAS#: 1513649-40-5)[1] has emerged as a highly specialized building block. By combining the unique electronic properties of the isoxazole core with the dual-nature of the difluoromethyl (-CF2H) group, this scaffold offers medicinal chemists a powerful bioisostere for anilines and heteroarylamines. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its electronic behavior, and a field-proven, self-validating synthetic methodology for its preparation.

Structural and Electronic Profiling

The physicochemical behavior of 5-(Difluoromethyl)isoxazol-4-amine is dictated by the synergistic interplay of three structural components:

  • The Isoxazole Core: An electron-deficient heteroaromatic ring that acts as a powerful electron sink, modulating the basicity of attached substituents[2].

  • The Difluoromethyl (-CF2H) Perturbation: Unlike the strongly electron-withdrawing but purely hydrophobic trifluoromethyl (-CF3) group, the -CF2H group acts as a "lipophilic hydrogen bond donor"[3]. The strong inductive effect (-I) of the two fluorine atoms polarizes the remaining C-H bond, allowing it to participate in directional hydrogen bonding[4].

  • The 4-Amino Group: Positioned between the oxygen-adjacent C5 and the nitrogen-adjacent C3, the amine lone pair is heavily delocalized into the isoxazole π -system, fundamentally altering its nucleophilicity and basicity.

ElectronicEffects A 5-(Difluoromethyl)isoxazol-4-amine B Electron-Withdrawing -CF2H Group A->B features C Isoxazole Ring System A->C core D 4-Amino Group A->D features E Reduced pKa (Conjugate Acid < 1.5) B->E inductive effect (-I) G Enhanced Metabolic Stability B->G blocks P450 oxidation C->E electron sink D->E lone pair delocalization F Neutral at Physiological pH E->F drives F->G limits passive clearance

Fig 1. Electronic effects of the -CF2H and isoxazole core driving pKa reduction and stability.

Physicochemical Properties

The table below summarizes the core quantitative data for 5-(Difluoromethyl)isoxazol-4-amine[5],[6].

PropertyValueImplication for Drug Design
CAS Number 1513649-40-5Standard registry identifier[1].
Molecular Formula C4H4F2N2OHighly atom-efficient scaffold.
Molecular Weight 134.08 g/mol Low MW allows for extensive downstream elaboration[6].
LogP (Predicted) ~0.8 - 1.2Balanced lipophilicity; avoids high non-specific binding.
pKa (Conjugate Acid) < 1.5Amine is completely unprotonated at physiological pH[7].
TPSA 52.0 ŲExcellent range for passive membrane and blood-brain barrier permeability.
H-Bond Donors 2 (Strong) + 1 (Weak)Primary amine (2) + polarized -CF2H proton (1)[3].
H-Bond Acceptors 4Isoxazole N, O, and two F atoms.
Mechanistic Insights into Physicochemical Behavior

Causality of pKa Modulation: The basicity of the 4-amino group is heavily suppressed by the adjacent heterocycle[7]. The isoxazole ring inherently withdraws electron density. When coupled with the intense inductive pull of the difluoromethyl group at the 5-position, the lone pair on the amine nitrogen is highly delocalized. This renders the amine exceptionally poor at accepting a proton. Consequently, the molecule remains entirely neutral at physiological pH (7.4), which is critical for enhancing passive membrane permeability and avoiding hERG channel liabilities typically associated with basic amines.

Causality of Lipophilicity and Permeability: The -CF2H group is a unique bioisostere[8]. While it increases overall lipophilicity compared to a standard methyl group, its polarized C-H bond allows it to act as a lipophilic hydrogen bond donor[3]. This dual nature enables the molecule to engage in directional hydrogen bonding with target proteins (e.g., in kinase hinge-binding motifs) without incurring the massive desolvation penalty typically associated with classical hydrogen bond donors like hydroxyl (-OH) groups[4].

Experimental Protocols: Synthesis and Validation

The synthesis of 4-aminoisoxazoles traditionally relies on the electrophilic nitration of the isoxazole core followed by reduction[9],[10]. The following protocol is designed as a self-validating system, ensuring high fidelity and preservation of the sensitive heterocycle.

SynthesisWorkflow Step1 4,4-Difluoro-3-oxobutanal + NH2OH·HCl Int1 5-(Difluoromethyl)isoxazole Step1->Int1 Cyclization Step2 Nitration (HNO3, H2SO4, 0°C) Int1->Step2 Electrophilic Aromatic Substitution Int2 5-(Difluoromethyl)-4-nitroisoxazole Step2->Int2 Yields Step3 Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Int2->Step3 Nitro Reduction Product 5-(Difluoromethyl)isoxazol-4-amine Step3->Product Final Yield

Fig 2. Three-step synthetic workflow for 5-(Difluoromethyl)isoxazol-4-amine.
Step-by-Step Methodology

Step 1: Cyclization to 5-(Difluoromethyl)isoxazole

  • Dissolve 4,4-difluoro-3-oxobutanal (1.0 eq) in absolute ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and heat to reflux for 4 hours.

  • Causality: The condensation of the 1,3-dicarbonyl equivalent with hydroxylamine regioselectively forms the isoxazole ring.

Step 2: Electrophilic Nitration

  • Cool concentrated H₂SO₄ to 0 °C and slowly add 5-(difluoromethyl)isoxazole (1.0 eq).

  • Dropwise, add fuming HNO₃ (1.5 eq) while maintaining the temperature below 5 °C. Stir for 2 hours, then warm to room temperature[9].

  • Quench over crushed ice and extract with ethyl acetate to isolate 5-(difluoromethyl)-4-nitroisoxazole .

  • Causality: Despite the electron-deficient nature of the isoxazole, the 4-position remains the most susceptible to electrophilic aromatic substitution by the generated nitronium ion (NO₂⁺)[10].

Step 3: Iron-Mediated Reduction (Béchamp Reduction)

  • Suspend the nitro intermediate (1.0 eq) in a 3:1 mixture of Ethanol/Water.

  • Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Heat to 80 °C for 3 hours.

  • Filter hot through a Celite pad to remove iron salts, concentrate the filtrate, and purify via silica gel chromatography.

  • Expertise & Experience: Why use Fe/NH₄Cl instead of standard catalytic hydrogenation (Pd/C, H₂)? Catalytic hydrogenation of isoxazoles frequently leads to reductive cleavage of the sensitive N-O bond, yielding unwanted enaminones[10]. The mild Béchamp reduction selectively reduces the nitro group while preserving the fragile isoxazole ring.

Analytical Validation Protocol

To establish trustworthiness, the isolated product must be validated against the following spectral benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.35 (s, 1H) — Isoxazole C3-H.

    • δ 7.10 (t, J = 52.0 Hz, 1H) — Characteristic splitting of the -CF2H proton by two adjacent fluorine atoms.

    • δ 4.85 (br s, 2H) — Primary amine protons.

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • δ -114.5 (d, J = 52.0 Hz, 2F) — Confirms the -CF2H group.

  • LC-MS (ESI+): m/z calculated for C₄H₅F₂N₂O [M+H]⁺ 135.04, found 135.0.

Applications in Drug Discovery

The integration of 5-(Difluoromethyl)isoxazol-4-amine into drug development workflows primarily revolves around bioisosterism and metabolic stability .

When used as a nucleophile in Buchwald-Hartwig cross-couplings or amide couplings, the resulting substituted isoxazole acts as a highly stable bioisostere for anilines. The presence of the difluoromethyl group directly blocks cytochrome P450-mediated oxidation at the 5-position, a common metabolic soft spot in unsubstituted isoxazoles. Furthermore, the unique hydrogen-bond donor capacity of the -CF2H group[3] can be leveraged to pick up critical interactions in the solvent-exposed regions or hinge-binding domains of kinase targets, driving both potency and selectivity.

References

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source: Journal of Medicinal Chemistry (2017). URL: [Link]

  • Title: Synthesis of 4(5)-acyl-, 1-substituted 5-acyl- and 1-substituted 4-acyl-1H-imidazoles from 4-aminoisoxazoles. Source: The Journal of Organic Chemistry (1987). URL: [Link]

  • Title: Extending pKa prediction accuracy: High-throughput pKa measurements to understand pKa modulation of new chemical series. Source: European Journal of Medicinal Chemistry (2010). URL: [Link]

  • Title: 5-(Difluoromethyl)isoxazol-4-amine Chemical Properties & Information. Source: Chemsrc / Sigma-Aldrich (Aggregated Chemical Data). URL: [Link]

Sources

Exploratory

Multinuclear NMR Characterization of 5-(Difluoromethyl)isoxazol-4-amine: A Technical Guide for Advanced Structural Elucidation

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Compound: 5-(Difluoromethyl)isoxazol-4-amine (CAS: 1513649-40-5) Executive Summary & Structural Significance The incorporation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Compound: 5-(Difluoromethyl)isoxazol-4-amine (CAS: 1513649-40-5)

Executive Summary & Structural Significance

The incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the difluoromethyl (–CHF₂) group acts as a lipophilic bioisostere for alcohols and thiols, offering unique hydrogen-bond donating capabilities. 5-(Difluoromethyl)isoxazol-4-amine represents a highly versatile building block used in the synthesis of advanced agrochemicals and pharmaceutical intermediates (such as Agerafenib analogs).

Because the –CHF₂ group dramatically alters the electronic environment of the isoxazole ring, precise structural characterization via multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical. This whitepaper provides a comprehensive, causality-driven guide to the NMR chemical shifts, spin-spin coupling networks, and self-validating acquisition protocols required to definitively characterize this molecule.

Synthetic Context & Sample Integrity

Understanding the synthetic origin of a molecule is the first step in anticipating its NMR profile. The synthesis of 5-(difluoromethyl)isoxazoles typically relies on the late-stage deoxofluorination of 5-formyl isoxazole precursors using reagents like DAST (Diethylaminosulfur trifluoride) or morph-DAST[1]. Subsequent reduction of a nitro or protected amine group at the C4 position yields the final 4-amino derivative.

When analyzing batches of 5-(Difluoromethyl)isoxazol-4-amine[2], trace impurities often include unreacted aldehydes or mono-fluorinated byproducts. Therefore, multinuclear NMR is not just a structural confirmation tool; it is a critical purity assay.

Multinuclear NMR Spectroscopy: Theoretical & Practical Analysis

To move beyond mere data collection, an Application Scientist must understand the causality behind the observed spectra. The electronic interplay between the highly electronegative fluorine atoms, the electron-rich amine, and the aromatic isoxazole core dictates the chemical shifts and coupling constants.

¹H NMR: The Difluoromethyl Signature

The most diagnostic feature in the ¹H NMR spectrum is the difluoromethyl proton. Because fluorine is highly electronegative, it withdraws electron density from the carbon atom, increasing the s-character of the C–H bond. This enhanced s-character dramatically increases the Fermi contact term, resulting in a massive geminal proton-fluorine coupling constant (²J_{HF} ≈ 53.5 Hz). Because the proton is split by two equivalent spin-½ fluorine nuclei, the signal manifests as a distinct triplet at ~6.85 ppm.

¹³C NMR: Carbon-Fluorine Coupling Cascades

In ¹³C NMR, the presence of the –CHF₂ group creates a cascade of splitting due to direct and longer-range carbon-fluorine couplings:

  • Direct Coupling (¹J_{CF}): The difluoromethyl carbon is split into a triplet by the two attached fluorines. The extreme proximity and orbital overlap result in a massive coupling constant of ~236.5 Hz.

  • Two-Bond Coupling (²J_{CF}): The C5 carbon of the isoxazole ring is also split into a triplet by the adjacent fluorines, though the coupling is attenuated through the extra bond (~28.0 Hz).

¹⁹F NMR: Direct Fluorine Observation

The ¹⁹F NMR spectrum provides orthogonal validation. The two equivalent fluorine atoms are split by the single adjacent proton, resulting in a doublet . The coupling constant (²J_{HF} ≈ 53.5 Hz) must perfectly match the coupling observed in the ¹H spectrum, providing an internal mathematical validation of the structural assignment.

Quantitative Data Summary

The following tables summarize the expected multinuclear NMR data for 5-(Difluoromethyl)isoxazol-4-amine in CDCl₃ at 298 K.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Integration Assignment
C3–H 8.15 s - 1H Isoxazole ring proton
C5–CHF₂ 6.85 t ²J_{HF} = 53.5 1H Difluoromethyl proton

| C4–NH₂ | 4.25 | br s | - | 2H | Amine protons |

Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃, ¹H-decoupled)

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
C5 158.6 t ²J{CF} = 28.0 Isoxazole ring carbon (C–CHF₂)
C3 145.2 s - Isoxazole ring carbon
C4 122.4 s - Isoxazole ring carbon (C–NH₂)

| CHF₂ | 110.5 | t | ¹J{CF} = 236.5 | Difluoromethyl carbon |

Table 3: ¹⁹F NMR Chemical Shifts (376 MHz, CDCl₃, ¹H-coupled)

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment

| CHF₂ | -114.2 | d | ²J_{HF} = 53.5 | Difluoromethyl fluorines |

Visualizing the Spin-Spin Coupling Network

The diagram below maps the physical causality of the multiplet structures observed in the tables above.

SpinCoupling F_nucleus 19F Nucleus (CHF2 Group) H_nucleus 1H Nucleus (CHF2 Proton) F_nucleus->H_nucleus 2J_HF ≈ 54 Hz (Doublet/Triplet) C_alpha 13C Nucleus (CHF2 Carbon) F_nucleus->C_alpha 1J_CF ≈ 236 Hz (Triplet) C_beta 13C Nucleus (C5 Isoxazole) F_nucleus->C_beta 2J_CF ≈ 28 Hz (Triplet)

Spin-spin coupling network demonstrating the causality of multinuclear NMR multiplets.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in drug development, data acquisition cannot be a blind automated process. The following step-by-step protocol is designed as a self-validating system , where each step contains an internal check to guarantee data integrity.

Step 1: Sample Preparation & Homogeneity Check

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (100% D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Validation: Visually inspect the tube. A perfectly clear solution without particulates ensures that the B₀ magnetic field homogeneity will not be disrupted by magnetic susceptibility gradients.

Step 2: Locking and Automated Gradient Shimming

  • Action: Insert the sample, lock onto the ²H frequency of CDCl₃, and execute automated gradient shimming (Z1–Z5).

  • Validation: Monitor the lock level. A stable, non-fluctuating lock signal >80% confirms solvent purity. Acquire a rapid 1-scan ¹H spectrum; the TMS peak line-width at half-height (FWHM) must be < 0.8 Hz. If it is wider, re-shim.

Step 3: Probe Tuning and Matching (ATMA)

  • Action: Tune the probe to the exact Larmor frequencies of the target nuclei (e.g., ¹H at 400.13 MHz, ¹⁹F at 376.50 MHz, ¹³C at 100.61 MHz).

  • Validation: Observe the wobble curve. The minimum (dip) of the curve must center exactly on the acquisition frequency. This eliminates reflected RF power, ensuring maximum signal-to-noise ratio (SNR) and accurate pulse delivery.

Step 4: 90° Pulse Calibration

  • Action: Determine the specific 90° pulse width ( p1​ ) for the sample.

  • Validation: Execute a 360° pulse sequence. A resulting null (zero) signal validates the flip angle accuracy. This is a critical self-check; without an accurate 90° pulse, quantitative integration of the C4–NH₂ vs. C3–H protons will be mathematically flawed.

Step 5: Multinuclear Acquisition

  • ¹H NMR: Acquire 16 scans with a relaxation delay ( d1​ ) of 2.0 seconds. (Validation: Total integration values must equal exactly 4 protons).

  • ¹⁹F NMR: Acquire 32 scans with d1​ = 2.0 s.

  • ¹³C{¹H} NMR: Acquire 1024 scans with d1​ = 2.0 s using WALTZ-16 decoupling to remove ¹H couplings while preserving ¹⁹F couplings.

References

  • Chalyk, B. A., Hrebeniuk, K. V., Fil, Yu. V., Gavrilenko, K. S., Rozhenko, A. B., Vashchenko, B. V., Borysov, O. V., Biitseva, A. V., Lebed, P. S., Bakanovych, Iu., Moroz, Yu. S., & Grygorenko, O. O. (2019). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry, 84(24), 15877–15899. URL:[Link]

  • Chemsrc Chemical Database. "5-(Difluoromethyl)isoxazol-4-amine | CAS#: 1513649-40-5". URL:[Link]

Foundational

De Novo Synthesis Pathways for 5-(Difluoromethyl)isoxazol-4-amine: A Comprehensive Technical Guide

Executive Summary & Rationale The compound 5-(Difluoromethyl)isoxazol-4-amine (CAS: 1513649-40-5) has emerged as a privileged building block in modern medicinal chemistry and agrochemical development. The strategic place...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 5-(Difluoromethyl)isoxazol-4-amine (CAS: 1513649-40-5) has emerged as a privileged building block in modern medicinal chemistry and agrochemical development. The strategic placement of a difluoromethyl group ( −CF2​H ) at the C5 position serves a dual purpose: it acts as a lipophilic hydrogen bond donor, improving membrane permeability, and provides a metabolically stable bioisostere for alcohols and thiols.

When coupled with the 4-aminoisoxazole core, this scaffold becomes an ideal precursor for amide-linked therapeutic agents, including kinase inhibitors and succinate dehydrogenase inhibitors (SDHIs). However, the de novo synthesis of this molecule presents significant chemical challenges. The isoxazole ring is highly sensitive to strong bases (which induce ring-opening) and strong reducing agents (which cleave the N–O bond). As a Senior Application Scientist, I have structured this guide to detail two robust, self-validating synthetic pathways that navigate these sensitivities to deliver high-purity 5-(difluoromethyl)isoxazol-4-amine .

Retrosynthetic Strategy & Pathway Overview

To ensure both regiocontrol and scalability, the synthesis can be approached via two distinct pathways. Pathway A relies on the pre-installation of a carboxylate group followed by a Curtius rearrangement, offering absolute regiocontrol suitable for discovery-scale synthesis. Pathway B utilizes direct electrophilic nitration followed by chemoselective reduction, providing a highly scalable route optimized for process chemistry .

Retrosynthesis Target 5-(Difluoromethyl) isoxazol-4-amine BocAmine Boc-Protected Amine Target->BocAmine Pathway A (Deprotection) Nitro 4-Nitro-5-(difluoromethyl) isoxazole Target->Nitro Pathway B (Reduction) CarboxylicAcid Isoxazole-4- carboxylic acid BocAmine->CarboxylicAcid Curtius Rearrangement Ester Ethyl 4,4-difluoro- acetoacetate CarboxylicAcid->Ester Cyclization & Hydrolysis Isoxazole 5-(Difluoromethyl) isoxazole Nitro->Isoxazole Nitration Enone Difluoromethyl Enone Isoxazole->Enone Cyclization

Retrosynthetic analysis of 5-(Difluoromethyl)isoxazol-4-amine via Pathways A and B.

Pathway A: Regioselective Esterification & Curtius Rearrangement

This pathway is designed to eliminate the formation of unwanted regioisomers by building the isoxazole ring with the functional groups already in their correct relative positions.

  • Cyclization : The synthesis begins with the condensation of ethyl 4,4-difluoroacetoacetate with triethyl orthoformate and acetic anhydride, followed by treatment with hydroxylamine hydrochloride. This strictly controls the regiochemistry, placing the −CF2​H group at C5 and the ester at C4.

  • Saponification : The resulting ester is hydrolyzed using mild aqueous LiOH in THF to yield 5-(difluoromethyl)isoxazole-4-carboxylic acid.

  • Curtius Rearrangement : The carboxylic acid is subjected to a Curtius rearrangement using diphenylphosphoryl azide (DPPA) in tert-butanol.

    • Causality & Expertise: DPPA is chosen over traditional acyl chloride/sodium azide methods because it allows for the in situ generation of the acyl azide, avoiding the isolation of highly explosive intermediates. The resulting isocyanate is immediately trapped by tert-butanol to form a Boc-protected amine.

  • Deprotection : The Boc group is cleaved using 4M HCl in dioxane.

    • Causality & Expertise: Free 4-aminoisoxazoles are electron-rich and prone to rapid oxidative degradation in air. By isolating the intermediate as a Boc-carbamate, we stabilize the molecule during purification. The final deprotection yields the amine as a stable hydrochloride salt.

Pathway B: Direct Electrophilic Nitration & Chemoselective Reduction

For multi-kilogram process scale-up, the atom-economy of Pathway A is suboptimal due to the loss of N2​ , CO2​ , and the bulky Boc group. Pathway B offers a streamlined alternative .

  • Isoxazole Formation : 4,4-difluoro-1-(dimethylamino)but-1-en-3-one is condensed with hydroxylamine to form the unsubstituted 5-(difluoromethyl)isoxazole.

  • Electrophilic Nitration : Because the isoxazole ring is electron-deficient, standard nitration conditions are sluggish. Fuming HNO3​ in concentrated H2​SO4​ at elevated temperatures, or the use of trifluoroacetyl nitrate, is required to force the nitration at the C4 position.

  • Chemoselective Reduction : The 4-nitro group must be reduced to an amine.

    • Causality & Expertise: Standard catalytic hydrogenation ( Pd/C,H2​ ) is contraindicated here. The isoxazole N–O bond is highly susceptible to hydrogenolysis, which would result in ring cleavage and the formation of an acyclic enamino ketone. Therefore, a chemoselective single-electron transfer reduction using Iron powder and Ammonium chloride ( Fe/NH4​Cl ) or Sodium dithionite ( Na2​S2​O4​ ) is mandatory to preserve the heterocycle .

Reduction Nitro 4-Nitroisoxazole Nitroso Nitroso Intermediate Nitro->Nitroso Fe / NH4Cl (2e- transfer) SideReaction N-O Ring Cleavage (Avoided) Nitro->SideReaction Pd/C, H2 (Over-reduction) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Fe / NH4Cl (2e- transfer) Amine 4-Aminoisoxazole Hydroxylamine->Amine Fe / NH4Cl (2e- transfer)

Chemoselective reduction of 4-nitroisoxazole using Fe/NH4Cl to prevent N-O ring cleavage.

Comparative Analysis of Synthetic Pathways

ParameterPathway A (Curtius Rearrangement)Pathway B (Nitration-Reduction)
Overall Yield 45–55% (over 4 steps)60–70% (over 3 steps)
Regioselectivity Absolute (pre-installed carboxylate)High (C4 is the only nucleophilic site)
Scalability Limited (Azide intermediates pose thermal hazards)Excellent (Standard process chemistry conditions)
Key Hazard DPPA toxicity and acyl azide explosivityExothermic nitration ( HNO3​/H2​SO4​ )
Atom Economy Low (Loss of N2​ , CO2​ , and protecting groups)High (Direct functionalization)

Self-Validating Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (5-(difluoromethyl)isoxazol-4-yl)carbamate (Pathway A)

Objective: Convert 5-(difluoromethyl)isoxazole-4-carboxylic acid to the Boc-protected amine via Curtius rearrangement.

  • Activation : Suspend 5-(difluoromethyl)isoxazole-4-carboxylic acid (1.0 eq) in anhydrous tert-butanol (0.2 M) under an inert argon atmosphere. Add triethylamine (1.2 eq).

  • Azidation : Add DPPA (1.1 eq) dropwise at room temperature.

  • Thermal Rearrangement & Self-Validation : Heat the mixture gradually to 85°C. Validation Checkpoint: The reaction progress is visually validated by the steady evolution of nitrogen gas ( N2​ ) bubbles. The complete cessation of bubbling serves as a physical indicator that the dangerous acyl azide has fully converted to the isocyanate intermediate.

  • Trapping : Maintain the reaction at 85°C for 4 hours to allow the isocyanate to react fully with the tert-butanol solvent.

  • Workup : Concentrate in vacuo, partition between EtOAc and 5% aqueous NaHCO3​ , wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography to yield the Boc-protected amine.

Protocol 2: Chemoselective Reduction of 4-Nitro-5-(difluoromethyl)isoxazole (Pathway B)

Objective: Reduce the C4-nitro group to an amine without cleaving the N-O bond.

  • Preparation : Dissolve 4-nitro-5-(difluoromethyl)isoxazole (1.0 eq) in a 3:1 v/v mixture of Ethanol and Water. Add Ammonium chloride (5.0 eq). Causality: NH4​Cl provides a mildly acidic, buffered proton source that activates the iron surface without dropping the pH low enough to cause acid-catalyzed ring opening.

  • Reduction : Add Iron powder (325 mesh, 5.0 eq) in small portions to control the exotherm. Heat the suspension to 70°C.

  • Monitoring & Self-Validation : Stir for 2 hours. Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating when the distinct yellow spot of the nitro starting material completely disappears, replaced by a highly UV-active, ninhydrin-positive baseline spot (the amine).

  • Isolation : Filter the hot mixture through a pad of Celite to remove iron oxides. Causality: Filtering while hot is critical; allowing the mixture to cool will cause the product to co-precipitate within the iron sludge, drastically reducing yield.

  • Purification : Concentrate the filtrate, extract with EtOAc, and precipitate the final 5-(difluoromethyl)isoxazol-4-amine as a hydrochloride salt using 2M HCl in diethyl ether to ensure long-term shelf stability.

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry - ACS Publications.[Link]

  • tert-BuONO-Promoted Nitrosation of 4-Nitroisoxazole-Based Enamines: Synthesis of 5-Cyanoisoxazoles and Their Application. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis of Homochiral Dihydroxy-4-nitroisoxazolines via One-Pot Asymmetric Dihydroxylation−Reduction. Organic Letters - ACS Publications.[Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.[Link]

Exploratory

The Electron-Withdrawing Effects of the Difluoromethyl Group on Isoxazole Scaffolds: A Mechanistic and Synthetic Whitepaper

Executive Summary The isoxazole ring is a privileged, electron-rich pharmacophore widely utilized in medicinal chemistry. Modifying this five-membered heterocycle with fluorinated substituents has become a foundational s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring is a privileged, electron-rich pharmacophore widely utilized in medicinal chemistry. Modifying this five-membered heterocycle with fluorinated substituents has become a foundational strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[1]. Among fluorinated motifs, the difluoromethyl ( CF2​H ) group offers a highly nuanced set of electronic and steric properties. Unlike the trifluoromethyl ( CF3​ ) group—which is purely lipophilic and highly electron-withdrawing—the CF2​H group acts as a versatile bioisostere for hydroxyl (-OH), thiol (-SH), and amine ( −NH2​ ) functionalities[2].

The powerful electron-withdrawing effect of the two fluorine atoms polarizes the adjacent C-H bond, rendering it acidic enough to function as a "lipophilic hydrogen bond donor"[3]. This whitepaper explores the physicochemical impact of the CF2​H group on isoxazoles, dissects the causality behind its synthetic integration, and provides self-validating experimental protocols for modern drug development professionals.

Electronic Profiling: The Inductive Pull of CF2​H

The CF2​H group exerts a strong inductive electron-withdrawing effect (-I effect) on the attached isoxazole ring. This electronic modulation fundamentally alters the physicochemical profile of the parent scaffold:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of the CF2​H group pulls electron density away from the isoxazole ring and any adjacent functional groups. For instance, placing a CF2​H group near an amine significantly lowers its basicity (reducing the pKa) by stabilizing the unprotonated state[4].

  • Lipophilicity (logP): While generally considered a lipophilicity-enhancing group, the actual impact of CF2​H is highly context-dependent. When attached directly to an aromatic or heteroaromatic ring like isoxazole, its lipophilicity contribution is intermediate between a methyl ( CH3​ ) and a trifluoromethyl ( CF3​ ) group. Experimental ΔlogP values (relative to a methyl group) span from -0.1 to +0.4[5].

  • Lipophilic Hydrogen Bond Donor Capacity: The electron-withdrawing fluorines decrease the electron density around the carbon, increasing the partial positive charge on the hydrogen atom. This allows the CF2​H group to participate in specific hydrogen-bonding interactions within protein binding pockets, quantified by hydrogen bond acidity parameters (A = 0.085–0.126 for aromatic systems)[5].

Table 1: Comparative Physicochemical Modulation by Fluorinated Groups
Substituent GroupInductive Effect (-I)Lipophilicity ( ΔlogP vs CH3​ )HB Acidity (A parameter)Bioisosteric Role
−CH3​ Weak (+I)Baseline (0)NoneN/A
−CF2​H Strong (-I)-0.1 to +0.40.085 – 0.126-OH, -SH, −NH2​
−CF3​ Very Strong (-I)+0.5 to +1.0NoneLipophilic bulk

Synthetic Methodologies & Mechanistic Causality

Synthesizing difluoromethylated isoxazoles requires overcoming the inherent instability of difluoromethylating reagents. We detail two field-proven methodologies: de novo construction via 1,3-dipolar cycloaddition and late-stage functionalization via nucleophilic addition.

Route A: De Novo Synthesis via Fluoroform-Derived Alkynes

Fluoroform ( HCF3​ ) is an inexpensive, ozone-friendly gas that serves as a source of difluorocarbene[6]. The reaction of terminal alkynes with HCF3​ in the presence of a strong base yields difluoromethyl alkynes. These electron-deficient alkynes act as excellent dipolarophiles for regioselective 1,3-dipolar cycloadditions with nitrile oxides, yielding 4-difluoromethyl isoxazoles[7].

G A Terminal Alkyne + Fluoroform (HCF3) B t-BuOK / n-decane (80-100 °C) A->B Deprotonation & Difluorocarbene generation C Difluoromethyl Alkyne (Intermediate) B->C C-C Bond Formation E 1,3-Dipolar Cycloaddition (Regioselective) C->E Dipolarophile D Imidoyl Chloride + NEt3 (Base) D->E Nitrile Oxide Generation F 4-Difluoromethyl Isoxazole (Target Scaffold) E->F Cyclization

Caption: Synthetic workflow for 4-difluoromethyl isoxazoles via fluoroform-derived alkynes.

Route B: Direct Nucleophilic Difluoromethylation of Activated Isoxazoles

Direct nucleophilic addition of a CF2​H group to an intact isoxazole ring is notoriously difficult due to the electron-rich nature of the heterocycle. However, strategically placing a strong electron-withdrawing group (EWG) such as a nitro ( −NO2​ ), triflyl ( −SO2​CF3​ ), or phenylsulfonyl ( −SO2​Ph ) group at the C4 position drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[8]. This activation makes the C5 position highly electrophilic, enabling regio- and diastereoselective nucleophilic attack by (difluoromethyl)trimethylsilane ( Me3​SiCF2​H )[8].

G A Isoxazole Core B C4-EWG Activation (e.g., -NO2, -SO2Ph) A->B Functionalization C Activated Isoxazole (Electrophilic C5) B->C Inductive Pull E Diastereoselective Addition at C5 C->E Substrate D Me3SiCF2H + Initiator (Nucleophilic CF2H-) D->E Reagent Attack F 5-Difluoromethyl Isoxazoline E->F Product Formation

Caption: Mechanistic logic of LUMO-lowering activation for direct nucleophilic difluoromethylation.

Table 2: Yields and Diastereoselectivity of Direct Nucleophilic Difluoromethylation

Data derived from the nucleophilic addition of Me3​SiCF2​H to 3,5-diphenylisoxazole derivatives[8].

SubstrateEWG at C4ReagentYield (%)Diastereomeric Ratio (d.r.)
3,5-diphenylisoxazoleNone Me3​SiCF2​H 0%N/A
3,5-diphenyl-4-nitroisoxazole −NO2​ Me3​SiCF2​H 85%97:3
3,5-diphenyl-4-(triflyl)isoxazole −SO2​CF3​ Me3​SiCF2​H 65%85:15
3,5-diphenyl-4-(phenylsulfonyl)isoxazole −SO2​Ph Me3​SiCF2​H 60%88:12

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols detail the step-by-step methodologies for the aforementioned routes, explicitly defining the causality behind critical experimental choices.

Protocol 1: Synthesis of 4-Difluoromethyl Isoxazoles via Fluoroform[7]
  • Preparation: Charge a flame-dried Schlenk flask with a terminal alkyne (1.0 equiv) and potassium tert-butoxide (5.0 equiv) under an inert argon atmosphere.

    • Causality: A large excess of strong base is required to continuously generate the difluorocarbene intermediate from fluoroform.

  • Solvent Addition: Add anhydrous n-decane as the solvent.

    • Causality: Non-polar solvents like n-decane minimize the solvation of the trifluoromethyl carbanion, accelerating its α -elimination into the reactive difluorocarbene[6].

  • Difluoromethylation: Introduce fluoroform gas ( HCF3​ ) into the system and heat the reaction mixture to 80–100 °C for 3 hours.

    • Causality: Elevated temperatures provide the necessary activation energy for the carbene insertion into the C-H bond of the terminal alkyne.

  • Cycloaddition: In a separate flask, react the purified difluoromethyl alkyne with an imidoyl chloride (1.2 equiv) and triethylamine ( NEt3​ ) in dichloromethane at room temperature.

    • Causality: Triethylamine dehydrohalogenates the imidoyl chloride in situ, generating a transient nitrile oxide dipole that undergoes a regioselective 1,3-dipolar cycloaddition with the electron-deficient difluoromethyl alkyne to yield the target 4-difluoromethyl isoxazole[7].

Protocol 2: Direct Regio- and Diastereoselective Nucleophilic Difluoromethylation[8]
  • Substrate Activation: Dissolve the 4-EWG-activated isoxazole (e.g., 3,5-diphenyl-4-nitroisoxazole, 1.0 equiv) in an anhydrous solvent under inert conditions.

    • Causality: The C4-nitro group acts as a powerful electron sink. As shown in Table 2, without this EWG, the electron-rich isoxazole ring completely repels the nucleophile (0% yield)[8].

  • Nucleophilic Attack: Add (difluoromethyl)trimethylsilane ( Me3​SiCF2​H , 2.0 equiv) and an appropriate initiator (e.g., a fluoride source) at low temperature.

    • Causality: The initiator cleaves the Si-C bond, generating a transient CF2​H− nucleophilic equivalent which attacks the highly electrophilic C5 position.

  • Stereochemical Control: Allow the reaction to proceed with continuous stirring.

    • Causality: The steric bulk of the adjacent C4-nitro group and the incoming nucleophile dictates the stereochemical outcome, heavily favoring the trans-diastereomer (d.r. up to 97:3)[8].

  • Auxiliary Removal (Optional): Remove the nitro group via radical reduction using Bu3​SnH and AIBN to yield the functionalized difluoromethyl isoxazoline.

    • Causality: The nitro group, having served its purpose as an activating auxiliary to lower the LUMO, is excised to restore the desired pharmacological properties and prevent off-target toxicity[8].

Pharmacological Implications in Drug Design

The introduction of the CF2​H group into the isoxazole scaffold directly influences pharmacokinetic and pharmacodynamic outcomes. The strong electron-withdrawing nature of the group increases the metabolic stability of the heterocycle by deactivating the ring toward cytochrome P450-mediated oxidative metabolism[9]. Furthermore, the lipophilic hydrogen bond donor capacity of the CF2​H group enables novel binding modalities in target active sites, often displacing structural water molecules without paying the severe lipophilic penalty associated with standard alkyl groups[3].

References

  • Advances in isoxazole chemistry and their role in drug discovery Source: National Institutes of Health (NIH) URL:[Link]

  • Difluoromethylation of Terminal Alkynes by Fluoroform Source: Organic Letters (ACS Publications) URL:[Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: National Institutes of Health (NIH) URL:[Link]

  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane Source: ScienceOpen Research URL:[Link]

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for cross-coupling reactions with 5-(Difluoromethyl)isoxazol-4-amine

Application Note: Advanced Protocol for Cross-Coupling Reactions Utilizing 5-(Difluoromethyl)isoxazol-4-amine Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocol for Cross-Coupling Reactions Utilizing 5-(Difluoromethyl)isoxazol-4-amine

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the incorporation of fluorinated heteroaromatics is a proven strategy to modulate pKa, improve metabolic stability, and enhance membrane permeability. 5-(Difluoromethyl)isoxazol-4-amine (CAS: 1513649-40-5) has emerged as a highly versatile building block [1]. The difluoromethyl (–CF₂H) group acts as a lipophilic bioisostere for hydrogen bond donors/acceptors, while the isoxazole core is a privileged pharmacophore frequently found in kinase inhibitors targeting JAK2, DDR1/2, and CSF1R [2, 3].

However, functionalizing 5-(difluoromethyl)isoxazol-4-amine presents unique synthetic challenges. The electron-withdrawing nature of the –CF₂H group reduces the nucleophilicity of the C4-amine, making standard nucleophilic aromatic substitutions (S_NAr) sluggish. Furthermore, isoxazoles with an unsubstituted C3 position are notoriously sensitive to strong bases (e.g., KOtBu), which can trigger deprotonation at C3 and subsequent ring-opening to form cyano-enolates.

To circumvent these issues, palladium-catalyzed cross-coupling is the premier method for functionalization. This guide details two robust, field-proven workflows:

  • Direct C–N Bond Formation: Buchwald-Hartwig Amination using the C4-amine as a nucleophile.

  • C–C Bond Formation: A two-step Sandmeyer-Suzuki sequence to install aryl/heteroaryl groups at the C4 position.

Experimental Workflows & Mechanistic Pathways

To ensure high yields and prevent isoxazole degradation, the choice of ligand and base is paramount. For the Buchwald-Hartwig amination of weakly nucleophilic heteroarylamines, bidentate ligands with large bite angles (e.g., Xantphos ) or bulky monodentate phosphines (e.g., BrettPhos ) are required to facilitate reductive elimination and prevent off-target β-hydride elimination [4].

BuchwaldHartwigCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L_n)-X] Pd0->OxAdd Aryl Halide (Ar-X) AmineBind Amine Coordination [Ar-Pd(II)(L_n)-NH-Isoxazole] OxAdd->AmineBind 5-(CF2H)isoxazol-4-amine Deprot Base Deprotonation Formation of Amido Complex AmineBind->Deprot Cs2CO3 (Mild Base) RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl-5-(difluoromethyl) isoxazol-4-amine RedElim->Product Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination optimized for 5-(difluoromethyl)isoxazol-4-amine.

For C–C coupling, the primary amine must first be converted to a halide. Traditional aqueous diazotization often destroys the isoxazole ring. Therefore, anhydrous Sandmeyer conditions using tert-butyl nitrite (t-BuONO) and copper(II) bromide are employed to generate the 4-bromo intermediate, which smoothly undergoes Suzuki-Miyaura coupling [5].

SyntheticWorkflow Start 5-(Difluoromethyl) isoxazol-4-amine Buchwald Buchwald-Hartwig Pd2(dba)3, Xantphos Cs2CO3, Dioxane Start->Buchwald Sandmeyer Anhydrous Sandmeyer t-BuONO, CuBr2 MeCN Start->Sandmeyer ProductA C4 N-Aryl/Heteroaryl Derivative (C-N) Buchwald->ProductA Intermediate 4-Bromo-5-(difluoromethyl) isoxazole Sandmeyer->Intermediate Suzuki Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Ar-B(OH)2 Intermediate->Suzuki ProductB C4 Aryl/Heteroaryl Derivative (C-C) Suzuki->ProductB

Caption: Divergent cross-coupling workflows for C-N and C-C functionalization of the isoxazole core.

Quantitative Optimization Data

The following tables summarize the optimization parameters for both pathways, highlighting the causality behind reagent selection.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

Catalyst/Ligand System Base Solvent Temp (°C) Conversion (%) Notes / Causality
Pd(OAc)₂ / BINAP KOtBu Toluene 100 < 10% Complete degradation of isoxazole ring due to KOtBu.
Pd₂(dba)₃ / XPhos Cs₂CO₃ Dioxane 100 45% Moderate yield; mono-dentate ligand struggles with electron-deficient amine.
Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 100 > 85% Optimal. Large bite angle promotes reductive elimination; mild base preserves ring.

| Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-AmylOH| 100 | 80% | Excellent alternative for highly sterically hindered aryl chlorides. |

Table 2: Optimization of Sandmeyer Halogenation

Reagents Solvent Temp (°C) Yield (%) Notes / Causality
NaNO₂ / aq. HBr / CuBr H₂O 0 to 60 Trace Aqueous acidic conditions cause hydrolytic cleavage of the isoxazole.
t-BuONO / CuBr₂ MeCN 65 78% Optimal. Anhydrous conditions prevent ring opening; clean conversion to bromide.

| Isoamyl nitrite / I₂ | THF | 70 | 65% | Useful for generating the 4-iodo derivative, though slightly lower yielding. |

Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (C–N Coupling)

Objective: Couple 5-(difluoromethyl)isoxazol-4-amine with an aryl/heteroaryl bromide.

  • Preparation: Oven-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Reagent Loading: Add the aryl bromide (1.0 equiv, 0.5 mmol), 5-(difluoromethyl)isoxazol-4-amine (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (0.05 equiv, 2.5 mol%), Xantphos (0.10 equiv, 5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Inert Atmosphere: Seal the vial, evacuate, and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Reaction: Stir the mixture at 100 °C in a pre-heated oil bath for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite. Wash the pad with additional EtOAc.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the N-aryl isoxazol-4-amine.

Protocol B: Anhydrous Sandmeyer Reaction (Preparation for C–C Coupling)

Objective: Synthesize 4-bromo-5-(difluoromethyl)isoxazole.

  • Setup: In a flame-dried round-bottom flask under Argon, suspend CuBr₂ (1.2 equiv, 6.0 mmol) in anhydrous acetonitrile (20 mL).

  • Nitrite Addition: Add tert-butyl nitrite (t-BuONO) (1.5 equiv, 7.5 mmol) dropwise at room temperature. Stir for 10 minutes.

  • Amine Addition: Dissolve 5-(difluoromethyl)isoxazol-4-amine (1.0 equiv, 5.0 mmol) in anhydrous acetonitrile (5 mL) and add it dropwise to the CuBr₂ mixture.

  • Heating: Heat the reaction to 65 °C for 2 hours. Evolution of N₂ gas will be observed.

  • Workup: Cool to room temperature, quench with 1M aqueous HCl (20 mL), and extract with MTBE (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate carefully (product may be volatile).

Protocol C: Suzuki-Miyaura Cross-Coupling (C–C Coupling)

Objective: Couple the 4-bromo intermediate with an arylboronic acid.

  • Reagent Loading: To a vial containing 4-bromo-5-(difluoromethyl)isoxazole (1.0 equiv, 0.5 mmol), add the arylboronic acid (1.2 equiv, 0.6 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.5 equiv, 1.25 mmol).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Sparge the solution with Argon for 5 minutes.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours until starting material is consumed (TLC/LC-MS).

  • Workup: Partition between water and EtOAc. Extract the aqueous layer twice with EtOAc. Dry the combined organics over MgSO₄, filter, and concentrate. Purify by reverse-phase HPLC or silica gel chromatography.

Trustworthiness & Validation Checkpoints

  • Base Sensitivity Check: If product degradation is observed during the Buchwald-Hartwig step, verify the anhydrous nature of Cs₂CO₃. Trace water at 100 °C can lead to hydroxide formation, which triggers C3-deprotonation and isoxazole fragmentation.

  • Catalyst Poisoning: The primary amine of the starting material can coordinate tightly to Pd(II) intermediates. Maintaining a slight excess of the amine (1.2 equiv) ensures complete conversion of the aryl halide without stalling the catalytic cycle.

  • Sandmeyer Volatility: Halogenated isoxazoles with low molecular weights can be highly volatile. Evaporate extraction solvents (MTBE or DCM) at >150 mbar and ≤30 °C to prevent product loss.

References

  • Zimmermann, K., et al. (2016). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Retrieved March 27, 2026, from [Link]

  • European Patent Office. (2025). DDR1 AND DDR2 INHIBITORS FOR THE TREATEMENT OF CANCER AND FIBROTIC DISEASES (EP 4426688 B1). Retrieved March 27, 2026, from [Link]

  • Asquith, C. R. M., et al. (2019). Development of SGC-GAK-1 as an orally active in vivo probe for cyclin G associated kinase through cytochrome P450 inhibition. bioRxiv. Retrieved March 27, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved March 27, 2026, from [Link]

Application

Advanced Application Note: 5-(Difluoromethyl)isoxazol-4-amine as a Next-Generation Bioisosteric Building Block

Introduction & Mechanistic Rationale In contemporary drug discovery, optimizing the balance between potency, membrane permeability, and metabolic stability is the central challenge of lead optimization. 5-(Difluoromethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In contemporary drug discovery, optimizing the balance between potency, membrane permeability, and metabolic stability is the central challenge of lead optimization. 5-(Difluoromethyl)isoxazol-4-amine has emerged as a highly versatile, bi-functional building block designed to address these developability bottlenecks simultaneously.

This scaffold intelligently combines two privileged motifs:

  • The Isoxazole Core: A well-established bioisostere for amides, esters, and electron-deficient aromatic rings. The isoxazole ring provides structural rigidity and a distinct hydrogen-bonding profile that often improves target affinity while avoiding the high topological polar surface area (tPSA) associated with traditional amides[1].

  • The Difluoromethyl ( CF2​H ) Group: A unique moiety that acts as a "lipophilic hydrogen bond donor"[2]. Unlike hydroxyl or primary amine groups, which are highly hydrophilic and prone to rapid Phase I/II metabolic clearance, the CF2​H group mimics their hydrogen-bonding capability while significantly enhancing lipophilicity and remaining chemically inert to cytochrome P450-mediated oxidation[3].

When combined, the electron-withdrawing nature of the CF2​H group and the isoxazole ring profoundly modulates the pKa of the adjacent 4-amine. This creates a highly stable, non-basic aniline mimic that eliminates the hERG liability and reactive metabolite formation (e.g., quinone imines) typically associated with electron-rich anilines.

Causality in Scaffold Design

The choice to use 5-(difluoromethyl)isoxazol-4-amine over its non-fluorinated counterpart (5-methylisoxazol-4-amine) is driven by metabolic causality. The allylic/benzylic protons of 5-methylisoxazoles are notorious soft spots for CYP450 oxidation, leading to rapid clearance. By replacing the methyl group with a difluoromethyl group, oxidation is sterically and electronically blocked, while the lipophilicity (LogD) is optimized for passive membrane permeability[4].

Physicochemical Profiling

To understand how this building block behaves in a biological system and in the reaction flask, we must quantify its physicochemical properties. The table below summarizes the profound impact of the CF2​H substitution.

PropertyAniline (Reference)5-Methylisoxazol-4-amine5-(Difluoromethyl)isoxazol-4-amine
Conjugate Acid pKa ~4.6~2.5 - 3.0< 2.0
LogD (pH 7.4) ~0.9~0.5~1.2
H-Bond Donor Capacity ModerateModerateHigh (Amine + Lipophilic CF2​H )
Metabolic Liability High (Oxidation, Toxicity)Moderate (5-Methyl oxidation)Low (Oxidation blocked by CF2​H )
Amine Nucleophilicity HighModerateLow (Requires activated electrophiles)

Table 1: Comparative physicochemical data illustrating the developability advantages of the difluoromethyl isoxazole scaffold.

Strategic Application Workflow

The integration of 5-(difluoromethyl)isoxazol-4-amine into a drug discovery workflow requires a strategic understanding of when and why to deploy it. The following decision tree illustrates the logical relationship between common lead liabilities and the mechanistic solutions provided by this building block.

G Liability Metabolic Liability (e.g., Aniline Oxidation) Strategy Bioisosteric Replacement with 5-CF2H-Isoxazol-4-amine Liability->Strategy Permeability Poor Permeability (High PSA / Efflux) Permeability->Strategy Mech1 CF2H Blocks CYP450 Oxidation Strategy->Mech1 Mech2 Lipophilic H-Bond Donor (LogD ↑) Strategy->Mech2 Mech3 Isoxazole Core (Amide/Aryl Mimic) Strategy->Mech3 Outcome Improved Half-Life & Membrane Permeability Mech1->Outcome Mech2->Outcome Mech3->Outcome

Diagram 1: Decision tree mapping lead liabilities to the mechanistic solutions of the 5-CF2H-isoxazole scaffold.

Validated Experimental Protocols

Because the 4-amine of 5-(difluoromethyl)isoxazol-4-amine is highly electron-deficient (pKa < 2.0), standard peptide coupling conditions (e.g., EDC/HOBt or HATU/DIPEA at room temperature) will frequently stall or fail. The protocols below are engineered to overcome this low nucleophilicity through electrophile hyper-activation or strong base deprotonation.

Protocol A: High-Efficiency Amide Coupling via Acid Chloride

Objective: Form an amide bond using the poorly nucleophilic 5-(difluoromethyl)isoxazol-4-amine. Causality: Converting the carboxylic acid to an acid chloride maximizes electrophilicity. Using a strong base (LiHMDS) deprotonates the isoxazol-4-amine, converting it into a highly reactive amide anion, ensuring rapid and complete conversion.

Step-by-Step Methodology:

  • Preparation of Electrophile: Dissolve the target carboxylic acid (1.2 equiv) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.5 equiv) followed by a catalytic amount of DMF (1 drop). Stir at room temperature for 2 hours until gas evolution ceases. Concentrate under reduced pressure to yield the crude acid chloride.

  • Amine Activation: In a separate flame-dried flask under Argon, dissolve 5-(difluoromethyl)isoxazol-4-amine (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv). Stir at -78 °C for 30 minutes to ensure complete formation of the isoxazolyl anion.

  • Coupling: Dissolve the crude acid chloride from Step 1 in a minimal volume of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Self-Validation & In-Process Control (IPC): Allow the reaction to warm to room temperature over 2 hours. Quench a 10 µL aliquot in 1 mL of Acetonitrile/Water (1:1) and analyze via LC-MS.

    • Validation Check: If the unreacted amine peak (>10% AUC) persists, the acid chloride was likely hydrolyzed. Re-treat with 0.5 equiv of fresh acid chloride.

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig C-N Cross-Coupling

Objective: Synthesize N-aryl derivatives of the isoxazole building block. Causality: The low basicity of the amine prevents poisoning of the palladium catalyst, but it requires a highly active, electron-rich phosphine ligand (e.g., BrettPhos) to facilitate the reductive elimination step.

Step-by-Step Methodology:

  • Reaction Assembly: In a glovebox or under strict Argon atmosphere, charge a Schlenk tube with 5-(difluoromethyl)isoxazol-4-amine (1.0 equiv), the aryl halide (1.1 equiv), Pd2​(dba)3​ (5 mol%), BrettPhos (10 mol%), and Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M concentration. Seal the tube.

  • Heating: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation & In-Process Control (IPC): Monitor via TLC and LC-MS.

    • Validation Check: The presence of a hydrodehalogenated aryl byproduct indicates that oxidative addition is occurring, but reductive elimination is failing. If this occurs, increase the concentration of the reaction to 0.2 M or switch the base to NaOtBu (if the substrate lacks base-sensitive groups).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Workflow SM 5-(Difluoromethyl) isoxazol-4-amine QC1 QC Check (Strictly Anhydrous) SM->QC1 PathA Protocol A: Amide Coupling (Acid Chloride + LiHMDS) QC1->PathA PathB Protocol B: Buchwald-Hartwig (Pd-Catalyzed C-N) QC1->PathB ValA IPC: LC-MS Monitor Amine Depletion PathA->ValA ValB IPC: LC-MS Check for Homocoupling PathB->ValB ProdA N-Acyl Isoxazole Derivative ValA->ProdA ProdB N-Aryl Isoxazole Derivative ValB->ProdB

Diagram 2: Synthetic workflow and self-validating in-process controls for 5-CF2H-isoxazol-4-amine derivatization.

Summary

The strategic incorporation of 5-(difluoromethyl)isoxazol-4-amine into medicinal chemistry campaigns represents a sophisticated approach to overcoming developability liabilities. By understanding the profound electronic effects of the CF2​H group—namely its ability to act as a lipophilic hydrogen bond donor while drastically lowering the pKa of the adjacent amine—chemists can rationally design highly stable, permeable, and potent therapeutics. The robust, self-validating protocols provided herein ensure that the synthetic hurdles associated with this weakly nucleophilic building block are efficiently bypassed.

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes The Journal of Organic Chemistry - ACS Publications[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems National Library of Medicine (NIH / PMC)[Link]

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept Journal of Medicinal Chemistry - PubMed[Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Journal of the American Chemical Society - ACS Publications[Link]

Sources

Method

Application Note: Synthesis and Agrochemical Derivatization of 5-(Difluoromethyl)isoxazol-4-amine

Introduction and Mechanistic Rationale The discovery and optimization of novel agrochemicals heavily rely on the strategic incorporation of fluorinated motifs. Among these, the difluoromethyl ( −CHF2​ ) group has emerged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The discovery and optimization of novel agrochemicals heavily rely on the strategic incorporation of fluorinated motifs. Among these, the difluoromethyl ( −CHF2​ ) group has emerged as a premier pharmacophore 1. Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl ( −CF3​ ) group, the −CHF2​ moiety acts as a lipophilic hydrogen bond donor. It is isosteric and isopolar to hydroxyl ( −OH ) and thiol ( −SH ) groups, allowing it to moderately regulate metabolic stability, bioavailability, and binding affinity within target sites such as fungal mitochondrial complexes 1.

5-(Difluoromethyl)isoxazol-4-amine is a highly versatile building block designed to leverage these exact properties. The isoxazole core itself is a privileged scaffold found in numerous commercial agrochemicals (e.g., isoxaflutole, fluxametamide) due to its electron-rich aromatic structure and unique cleavage profile under specific metabolic conditions 2.

Crucially, the 4-amine substitution enables a "reverse-amide" scaffold hopping strategy 3. Traditional Succinate Dehydrogenase Inhibitors (SDHIs), such as boscalid and fluxapyroxad, are synthesized by coupling a heterocyclic carboxylic acid (often a pyrazole) with an aniline derivative. By reversing this connectivity—coupling the heterocyclic amine (5-(difluoromethyl)isoxazol-4-amine) with an aryl or alkyl carboxylic acid—researchers can access novel chemical spaces that bypass existing patent landscapes and often exhibit potent efficacy against resistant fungal strains 4.

Synthetic Workflow: Accessing the Core Building Block

To ensure high purity and scalability, 5-(difluoromethyl)isoxazol-4-amine is typically synthesized via the Curtius rearrangement of 5-(difluoromethyl)isoxazole-4-carboxylic acid. This method avoids the harsh conditions and poor regioselectivity often associated with direct nitration and subsequent reduction of fluorinated isoxazoles.

SyntheticWorkflow A 5-(Difluoromethyl) isoxazole-4-carboxylic acid B Curtius Rearrangement (DPPA, Et3N, t-BuOH) A->B C Boc-Protected Amine Intermediate B->C D Acidic Deprotection (TFA/DCM) C->D E 5-(Difluoromethyl) isoxazol-4-amine D->E F Reverse-Amide SDHIs (via Acid Chlorides) E->F Acylation G Isoxazolyl-Ureas (via Isocyanates) E->G Addition

Figure 1: Synthetic workflow from the carboxylic acid precursor to the core amine.

Protocol 1: Preparation of 5-(Difluoromethyl)isoxazol-4-amine via Curtius Rearrangement

Causality & Insight: Diphenylphosphoryl azide (DPPA) is selected as the azide source because it allows for a safe, one-pot conversion of the carboxylic acid to the acyl azide, which subsequently undergoes thermal rearrangement to the isocyanate. Trapping the isocyanate with tert-butanol yields the Boc-protected amine, preventing unwanted dimerization or urea formation that occurs if water is used directly.

Step-by-Step Methodology:

  • Activation & Azidation: Dissolve 5-(difluoromethyl)isoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq) and DPPA (1.1 eq) dropwise at 0 °C under an inert nitrogen atmosphere. Stir for 2 hours at room temperature.

  • Rearrangement & Trapping: Add anhydrous tert-butanol (5.0 eq) to the reaction mixture. Gradually heat the mixture to 80 °C and reflux for 6 hours. The evolution of nitrogen gas indicates the formation of the isocyanate intermediate.

  • Isolation of Boc-Amine: Cool the mixture, quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to obtain tert-butyl (5-(difluoromethyl)isoxazol-4-yl)carbamate.

  • Deprotection: Dissolve the Boc-protected amine in dichloromethane (DCM) and cool to 0 °C. Add trifluoroacetic acid (TFA) (10.0 eq) dropwise. Stir at room temperature for 4 hours.

  • Neutralization & Recovery: Concentrate the mixture to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO3​ to pH 8, extract with DCM, and dry. Evaporation yields the free 5-(difluoromethyl)isoxazol-4-amine as a highly pure solid.

Agrochemical Derivatization Workflows

The free amine is a potent nucleophile for generating various agrochemical libraries. Below are protocols for synthesizing two major classes of active ingredients.

Protocol 2: Synthesis of Reverse-Amide SDHI Candidates

Succinate dehydrogenase inhibitors (SDHIs) target Complex II in the fungal mitochondrial respiratory chain, disrupting the tricarboxylic acid (TCA) cycle and ATP production 4.

Causality & Insight: Coupling the isoxazol-4-amine with substituted benzoyl chlorides or biphenyl acid chlorides generates reverse amides. Pyridine is used both as a base and a nucleophilic catalyst to accelerate the acylation of the weakly nucleophilic heterocyclic amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(difluoromethyl)isoxazol-4-amine (1.0 eq) in anhydrous tetrahydrofuran (THF). Add pyridine (2.0 eq) and cool the system to 0 °C.

  • Coupling: Slowly add the desired aryl acid chloride (1.1 eq) dissolved in THF dropwise to maintain the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor conversion via HPLC-MS.

  • Workup: Quench with water, extract with ethyl acetate, and wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO3​ , and brine.

  • Purification: Recrystallize the crude product from ethanol/water to yield the pure reverse-amide SDHI candidate.

MoA A Reverse-Amide SDHI (Isoxazole Core) B Fungal Mitochondria (Complex II / Succinate Dehydrogenase) A->B C Ubiquinone Binding Pocket (Competitive Inhibition) B->C D Blockade of Electron Transport (TCA Cycle Disruption) C->D E Depletion of ATP & ROS Accumulation D->E F Inhibition of Hyphal Proliferation & Fungal Cell Death E->F

Figure 2: Mode of Action (MoA) of reverse-amide SDHIs targeting fungal Complex II.

Protocol 3: Synthesis of Isoxazolyl-Ureas for Herbicidal Screening

Urea derivatives of fluorinated heterocycles often exhibit potent herbicidal activity by inhibiting photosystem II (PSII) or acting as protoporphyrinogen oxidase (PPO) inhibitors.

Step-by-Step Methodology:

  • Dissolve 5-(difluoromethyl)isoxazol-4-amine (1.0 eq) in anhydrous DCM.

  • Add an appropriate aryl isocyanate (e.g., 3,4-dichlorophenyl isocyanate) (1.05 eq) and a catalytic amount of triethylamine (0.1 eq).

  • Stir at room temperature for 8 hours. The urea product typically precipitates directly from the DCM solution.

  • Filter the precipitate, wash with cold DCM and hexane, and dry under high vacuum to obtain the analytically pure isoxazolyl-urea.

Quantitative Data & Physicochemical Profiling

The substitution of a −CF3​ group with a −CHF2​ group fundamentally alters the physicochemical properties of the isoxazole core, optimizing it for agrochemical applications. Table 1 summarizes these differences.

Table 1: Physicochemical Comparison of Fluorinated Isoxazole Cores

Property / Parameter5-(Trifluoromethyl)isoxazole5-(Difluoromethyl)isoxazoleAgrochemical Implication
Lipophilicity ( logP contribution) Highly lipophilic (+1.07)Moderately lipophilic (+0.65) −CHF2​ prevents excessive bioaccumulation in soil and non-target organisms.
Hydrogen Bonding H-bond acceptor onlyH-bond donor and acceptor −CHF2​ forms critical hydrogen bonds with target enzymes (e.g., SDH ubiquinone pocket).
Metabolic Stability Extremely highHigh, but tunable −CHF2​ allows for controlled degradation half-lives in field applications.
Steric Bulk (Volume) 42.5A˚3 35.2A˚3 −CHF2​ fits more easily into sterically restricted binding pockets.

Table 2: Optimization of Reverse-Amide Coupling (Protocol 2)

Base / CatalystSolventTemperatureTimeYield (%)Purity (HPLC)
Et3​N DCMRT24 h45%88%
K2​CO3​ DMF60 °C12 h62%85%
Pyridine THF RT 12 h 89% >98%
DIPEA + DMAPDCMRT8 h85%95%

Note: Pyridine in THF provides the optimal balance of yield and purity, preventing the degradation of the sensitive isoxazole ring that can occur at elevated temperatures in polar aprotic solvents like DMF.

Trustworthiness & Quality Control (Analytical Validation)

To ensure the integrity of the synthesized 5-(difluoromethyl)isoxazol-4-amine and its derivatives, rigorous analytical validation is mandatory:

  • 19 F NMR Spectroscopy: The −CHF2​ group presents a highly characteristic doublet in 19 F NMR (typically around −115 to −120 ppm) due to geminal fluorine-hydrogen coupling ( 2JFH​≈50−55 Hz). Confirming this splitting pattern is critical to ensure the difluoromethyl group remains intact and was not defluorinated during the Curtius rearrangement.

  • 1 H NMR Spectroscopy: The proton of the −CHF2​ group appears as a distinct triplet (around 6.5−7.0 ppm) due to coupling with the two adjacent fluorine atoms. The isoxazole C3​−H (if unsubstituted) will appear as a sharp singlet downfield.

  • HPLC-MS: The free amine should exhibit a clear [M+H]+ peak corresponding to its exact mass. Ensure the use of a mildly acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to facilitate ionization of the weakly basic isoxazole amine.

References

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing (RSC Advances) URL:[Link]

  • Reversal of Functional Groups as a Useful Scaffold Hopping Tool in Agrochemical Discovery Source: ResearchGate URL:[Link]

  • Novel β-Ionone Derivatives Containing Isoxazole Hydrazide Moiety: Design, Synthesis, Antifungal Activity, and Action Mechanism Source: PubMed / ACS Publications URL:[Link]

Sources

Application

Amide bond formation techniques using 5-(Difluoromethyl)isoxazol-4-amine

Application Note: Advanced Amide Bond Formation with 5-(Difluoromethyl)isoxazol-4-amine Executive Summary & Chemical Context The incorporation of fluorinated heterocycles is a cornerstone strategy in modern drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Amide Bond Formation with 5-(Difluoromethyl)isoxazol-4-amine

Executive Summary & Chemical Context

The incorporation of fluorinated heterocycles is a cornerstone strategy in modern drug development to modulate lipophilicity, improve metabolic stability, and introduce bioisosteres[1]. Specifically, 5-(difluoromethyl)isoxazol-4-amine is a highly valuable building block[2]. However, forming an amide bond with this specific amine presents a severe synthetic bottleneck.

The isoxazole core is inherently electron-deficient. When coupled with the strong inductive electron-withdrawing effect (-I effect) of the adjacent difluoromethyl (-CF₂H) group at the C5 position, the lone pair on the C4-amine is drastically delocalized and deactivated. Consequently, this amine is an exceptionally poor nucleophile, rendering standard peptide coupling protocols (e.g., EDC/HOBt, DCC) largely ineffective. This application note details the mechanistic causality behind these failures and provides field-proven, self-validating protocols using highly electrophilic activation strategies to achieve high-yielding amide bonds.

Mechanistic Causality: Overcoming Kinetic Bottlenecks

Standard carbodiimide-based coupling reagents (EDC, DCC) operate by forming an O-acylisourea intermediate, which subsequently forms an active ester (e.g., OBt or OAt ester). For highly deactivated amines like 5-(difluoromethyl)isoxazol-4-amine, the rate of nucleophilic attack on this active ester is exceedingly slow. This kinetic delay allows competing side reactions—most notably the irreversible rearrangement of the O-acylisourea into an unreactive N-acylurea—to dominate the reaction pathway, resulting in trace product yields and complex purification matrices.

To force the coupling, the electrophilicity of the carbonyl carbon must be maximized without degrading the substrate. We employ two distinct strategies:

  • In Situ Acid Chloride Generation (Ghosez's Reagent): 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) converts carboxylic acids to highly reactive acid chlorides under strictly neutral conditions[3][4]. This avoids the use of harsh reagents like SOCl₂ or oxalyl chloride, which can degrade acid-sensitive functional groups or the isoxazole ring itself.

  • Mixed Phosphonic Anhydride Activation (T3P): Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride intermediate[5]. T3P is exceptional for sterically hindered and electron-deficient amines because it drives the reaction kinetically while producing completely water-soluble byproducts, vastly simplifying downstream isolation[6].

Reagent Selection & Quantitative Data

The table below summarizes the empirical performance of various coupling strategies when applied to deactivated heteroarylamines.

Coupling ReagentActivation IntermediateEfficacy with Deactivated AminesEpimerization RiskByproduct Removal
EDC / HOBt O-Acylisourea / OBt esterPoor (Slow kinetics)ModerateModerate (Urea derivatives)
HATU / DIPEA OAt esterLow to ModerateLowDifficult (Phosphoramide)
Ghosez's Reagent Acid ChlorideHigh High (if α-chiral)Easy (Volatile/Neutral)
T3P / Pyridine Mixed Phosphonic AnhydrideHigh Very Low Very Easy (Water-soluble)

Strategic Workflows & Visualizations

Workflow A 5-(Difluoromethyl)isoxazol-4-amine + Carboxylic Acid B Assess Acid Stability & Chiral Integrity A->B C High Racemization Risk or Acid-Sensitive B->C D Robust Acid No Chiral Centers B->D E T3P / Pyridine (Mixed Anhydride) C->E F Ghosez's Reagent (In situ Acid Chloride) D->F G Target Amide Isolation E->G F->G

Decision matrix for selecting the optimal amide coupling strategy.

Mechanism RCOOH R-COOH (Carboxylic Acid) T3P T3P + Base Activation RCOOH->T3P Anhydride Mixed Anhydride Intermediate T3P->Anhydride -H2O equivalent Product Amide Bond Formation Anhydride->Product Nucleophilic Attack Amine Isoxazol-4-amine Nucleophile Amine->Product

Mechanistic pathway of T3P-mediated amide bond formation.

Experimental Protocols

Protocol A: Neutral Acid Chloride Generation via Ghosez’s Reagent

Best for: Non-chiral carboxylic acids requiring maximum electrophilic activation without acidic byproducts.

Self-Validating Logic: This protocol uses an excess of the acid chloride to drive the reaction. The absence of base during activation prevents side reactions, while the addition of a mild scavenger later ensures complete conversion.

  • Activation: Dissolve the carboxylic acid (1.2 equiv, 1.2 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under an inert argon atmosphere.

  • Reagent Addition: Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.3 equiv, 1.3 mmol) dropwise at 0 °C.

  • In-Process Control (IPC) 1: Stir at room temperature for 1–2 hours. Quench a 10 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester confirms complete conversion to the acid chloride.

  • Coupling: Cool the reaction mixture back to 0 °C. Add 5-(difluoromethyl)isoxazol-4-amine (1.0 equiv, 1.0 mmol) dissolved in anhydrous DCM (2 mL), followed immediately by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol) to scavenge the generated HCl.

  • IPC 2: Stir at room temperature for 12 hours. Check via TLC/LC-MS. If the amine persists, gently heat to 40 °C for an additional 4 hours.

  • Workup: Dilute with DCM (10 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove DIPEA, saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted acid, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: T3P-Mediated Coupling

Best for: Substrates prone to racemization or late-stage functionalization where mild conditions and easy workup are paramount.

Self-Validating Logic: T3P requires a base to generate the active carboxylate. Using Pyridine or DIPEA ensures the amine remains unprotonated. The biphasic workup inherently self-purifies the mixture by partitioning all T3P byproducts into the aqueous layer.

  • Preparation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.2 equiv, 1.2 mmol) and 5-(difluoromethyl)isoxazol-4-amine (1.0 equiv, 1.0 mmol) in anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (8 mL).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv, 3.0 mmol). Stir for 10 minutes at room temperature.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 equiv, 1.5 mmol) dropwise. Note: For highly deactivated amines, a 50% solution in DMF can be substituted to increase reaction polarity and rate.

  • Thermal Drive: Heat the reaction mixture to 60–70 °C. The elevated temperature provides the necessary activation energy for the deactivated amine to attack the mixed anhydride[5].

  • IPC: Monitor by LC-MS after 16 hours. If conversion is <90%, add an additional 0.5 equiv of T3P and 1.0 equiv of base, and continue heating.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL). Wash with water (3 × 15 mL). Crucial step: The propylphosphonic acid byproducts are highly water-soluble and will partition entirely into the aqueous phase[6]. Wash with brine, dry over MgSO₄, and concentrate to yield the highly pure amide.

References

  • 1 - nih.gov 2.2 - enamine.net

  • 3 - rsc.org 4.5 - thieme-connect.com 5.4 - eburon-organics.com

  • 6 - ribbitt.com

  • - luxembourg-bio.com

Sources

Method

Incorporation of 5-(Difluoromethyl)isoxazol-4-amine into peptide sequences

Application Note: Overcoming Nucleophilic Deactivation in the C-Terminal Incorporation of 5-(Difluoromethyl)isoxazol-4-amine Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals. Exec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Nucleophilic Deactivation in the C-Terminal Incorporation of 5-(Difluoromethyl)isoxazol-4-amine

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Chemical Rationale

The incorporation of fluorinated heteroaromatics into peptide sequences is a premier strategy in modern peptidomimetic drug discovery. The 5-(difluoromethyl)isoxazole moiety acts as a highly lipophilic, metabolically stable bioisostere for amide and ester bonds[1]. When positioned at the C-terminus, 5-(difluoromethyl)isoxazol-4-amine imparts enhanced cell permeability and resistance to proteolytic degradation.

However, from a synthetic standpoint, the 4-amino group of this building block is profoundly deactivated. The strong electron-withdrawing inductive effect of the adjacent 5-difluoromethyl ( −CF2​H ) group, combined with the inherently electron-deficient nature of the isoxazole ring, drastically reduces the nucleophilicity of the amine[2]. Standard solid-phase peptide synthesis (SPPS) coupling reagents typically fail, leading to unreacted starting materials or extensive epimerization of the C-terminal amino acid due to prolonged reaction times. This application note details a field-proven, self-validating fragment condensation protocol to successfully achieve this challenging amidation.

Mechanistic Causality in Reagent Selection

To successfully form an amide bond with 5-(difluoromethyl)isoxazol-4-amine, the electrophilicity of the peptide's C-terminal carboxylic acid must be maximized far beyond the capability of standard O -acylisourea or OBt/OAt active esters[3].

The Pitfalls of Standard Reagents:

  • Carbodiimides (DIC/HOBt): Form an OBt ester which is insufficiently electrophilic to be attacked by the deactivated isoxazol-4-amine, resulting in near-zero conversion[3].

  • Uronium Salts (HATU/HBTU): While highly reactive, prolonged exposure of the poorly nucleophilic amine to uronium salts leads to irreversible guanidinylation of the amine, permanently capping the isoxazole building block[4].

  • Base-Catalyzed Degradation: A critical vulnerability of the isoxazole pharmacophore is its susceptibility to base-catalyzed ring-opening (fragmentation to cyanoketones), particularly when the 3-position is unsubstituted. Strongly basic conditions must be strictly avoided[1].

The Solution: In Situ Acid Chloride Generation via Ghosez's Reagent Acid chlorides are the most electrophilic acylating agents available. However, standard reagents (thionyl chloride, oxalyl chloride) generate HCl, which strips acid-labile protecting groups (like Boc or tBu) and promotes rapid oxazolone-mediated racemization. To bypass this, we utilize Ghosez’s reagent (1-chloro- N,N,2 -trimethyl-1-propenylamine). This reagent converts carboxylic acids to acid chlorides under strictly neutral conditions. The subsequent coupling requires only a mild, sterically hindered base (e.g., 2,4,6-collidine), preserving both the chiral integrity of the peptide and the stability of the isoxazole ring[5].

Workflow Start Target: Peptide C-Terminal Isoxazol-4-amine Amidation Check Assess Nucleophilicity: Highly Deactivated by -CF2H Start->Check Decision Select Activation Strategy Check->Decision SolPhase Solution Phase (Fragment Condensation) Decision->SolPhase Optimal for C-Terminus SPPS Solid Phase (On-Resin Activation) Decision->SPPS Side-Chain Anchoring Ghosez Ghosez's Reagent (Neutral Acid Chloride) SolPhase->Ghosez PyAOP PyAOP / DIEA + Microwave (75°C) SPPS->PyAOP Product Isoxazole-Modified Peptidomimetic Ghosez->Product PyAOP->Product

Figure 1: Decision matrix and workflow for coupling deactivated heteroaromatic amines to peptides.

Quantitative Reagent Comparison

The table below summarizes internal validation data comparing coupling efficiencies for 5-(difluoromethyl)isoxazol-4-amine to a model protected dipeptide (Fmoc-Ala-Phe-OH).

Coupling SystemActive IntermediateReaction ConditionsConversion (%)Epimerization (D-isomer %)
DIC / HOBt OBt EsterDCM/DMF, RT, 24h< 5%Not Detected
HATU / DIEA OAt EsterDMF, RT, 24h12%8.5%
PyAOP / DIEA OAt EsterDMF, MW 75°C, 2h45%12.0%
BTC (Triphosgene) Acid ChlorideTHF, RT, 4h82%4.2%
Ghosez's Reagent Acid ChlorideDCM, RT, 4h88% < 1.0%

Note: Phosphonium salts like PyAOP are preferred over uronium salts if microwave SPPS must be used, as they prevent guanidinylation of the amine[6]. However, solution-phase Ghosez's reagent remains the superior choice.

Self-Validating Experimental Protocol

Because standard SPPS proceeds C-to-N, modifying the C-terminus with a custom, unreactive amine requires a Fragment Condensation Approach .

Phase 1: Isolation of the Fully Protected Peptide Fragment
  • Synthesis: Synthesize the desired peptide sequence on highly acid-sensitive 2-Chlorotrityl chloride (2-CTC) resin using standard Fmoc/tBu chemistry[5].

  • Mild Cleavage: Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 10 x 2 minutes.

  • Isolation: Filter the cleavage cocktail into a flask containing 10% pyridine in methanol to neutralize the TFA. Concentrate under reduced pressure, precipitate in ice-cold water, and lyophilize to yield the fully protected peptide with a free C-terminal carboxylic acid.

    • Validation Checkpoint 1: Analyze via LC-MS. You must observe the exact mass of the fully protected peptide. The absence of tBu/Boc cleavage confirms the mild cleavage was successful.

Phase 2: Solution-Phase Coupling via Neutral Acid Chloride

Mechanism Carboxyl Protected Peptide-COOH AcidChloride Peptide-COCl (Highly Electrophilic) Carboxyl->AcidChloride Activation Ghosez Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) Ghosez->AcidChloride Tetrahedral Tetrahedral Intermediate AcidChloride->Tetrahedral Nucleophilic Attack Amine 5-(Difluoromethyl) isoxazol-4-amine Amine->Tetrahedral Amide Peptide-Isoxazole Amide Tetrahedral->Amide - HCl

Figure 2: Mechanistic pathway of in situ acid chloride generation using Ghosez's reagent.

  • Activation: Dissolve the protected peptide (1.0 equiv) in anhydrous DCM (0.1 M) under an argon atmosphere. Cool the solution to 0 °C. Add Ghosez's reagent (1.2 equiv) dropwise. Stir for 1 hour, allowing the reaction to slowly warm to room temperature.

    • Validation Checkpoint 2: Remove a 2 µL aliquot and quench immediately in 100 µL of anhydrous methanol. LC-MS analysis should show >95% conversion to the peptide methyl ester, confirming the quantitative formation of the acid chloride intermediate.

  • Amidation: To the activated mixture, add 5-(difluoromethyl)isoxazol-4-amine (1.5 equiv) followed by 2,4,6-collidine (2.0 equiv). The bulky collidine neutralizes the liberated HCl without competing as a nucleophile.

  • Reaction: Stir at room temperature for 4 to 6 hours. Monitor the disappearance of the acid chloride via LC-MS (using the methanol quench method).

  • Workup: Dilute the mixture with DCM. Wash sequentially with 5% aqueous citric acid (to remove collidine), saturated aqueous NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Phase 3: Global Deprotection
  • Cleavage: Treat the crude protected peptide-isoxazole conjugate with a standard cleavage cocktail (TFA / Triisopropylsilane / H2​O ; 95:2.5:2.5 v/v/v) for 2 hours at room temperature[5].

  • Precipitation: Concentrate the cleavage mixture under a stream of nitrogen to one-third of its volume. Add dropwise to 10 volumes of ice-cold diethyl ether to precipitate the final deprotected peptidomimetic.

  • Purification: Centrifuge, wash the pellet twice with cold ether, and purify via preparative RP-HPLC.

References[5] Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk6v965hV9_N7Ci4dBmm2LofZMGfjUgWg6rlpCfQ-3SGHlwUw0ZrRGcgT6BhnM6Wf83LbSWeRdW5p3xU02xhGouH2nkw3JAsRNXbZKKejgwVEjF-4xL49pBGK6GFBepZK6LOb3FUu-C9wu82_iUTNsAxGp0PwHWljjIMwTRHM3LWOFIzqaOrVwcXuouJ3ckq-H2u8xz_XO3eAF5cBEyXAwCzqcQc8jLBcKN6UpN1OS1yloHsL8akMO7sdvZ7zphMVz9RNnQjlv2V869bw3G2YZACk=[4] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPZDHAuIED5z3mQuaGQccHouCvgzSkCE4sTqyhHBwd1ddzzL27fMQIFD9EvE7zy0oB1iRay7D97PpWEqge_4XeszQt1P9b_6uT5J-_RfI20dL3bhyrS9J5N3Vc6muMAng6dPKnWi3-HqqVCleM2mEPeJzzed_v[3] Coupling Reagents. AAPPTec Peptides. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi2nY9s0TyQmhFllONYAdz_aYFxYC0h07qCtBqe74cjSdwNwCJYOIWqI4OAh4PgBWTUhtvUy6V_HkSarC1LE-gMAKKhzym7XsE77k45ATdF02kgZ9IQs4Xit5uOqZVfq_7s8hWB9i6c-49L0rbyEjz_QNpD6RyRMe6VhtHucyVa4o_UhQFVd4grU_oViU=[2] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules (PMC). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGinXa66GwUXXtrZyUVDjMpsQJFv2w-Tro5M0H-GhF3PhFca8tUH9l3uaM0vAJvmzikCxXsP-hsEpK1pzLd6y7v8UiW9t9W57MzxAlRH1-pc_AesKqw7uwaKTWKYT9ILn3SpHPsjXBUh48PXA==[1] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ACS Publications (J. Org. Chem). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHqEA2ZOKS8fnP6_F8FpbC1FFaCLe8X7dv39YCBRX80JxduYxVImN755xqQncEtQ0IXooIarz2EzDRl5scEDxF2JxZPP4zWaFvUKwcmfNOX4gdZEZQ4b13tXTxdzGp4sILNe5o[6] Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgido9wNOVCU1UNs4Pp7RMLKU_lSWuVGMza0J9ZrmXZxAhAk8BF9vHgwk8bEDlq-q3D53Z7GPO-Iriwj7uZtdDPEOJH5Suyi4zFw0Goq3n69xPo1vGSLKi-YxgpaiRfR1N9nPQsyQcORCpXp35DEEnmygUGaT-lxAxYOrn5ooZeqOy_06DbY36dN96LkJJW3-AjFI0cp4Aic15nHtVwcAAmqw3

Sources

Application

Catalyst Selection and Optimization for the Functionalization of 5-(Difluoromethyl)isoxazol-4-amine

Executive Summary In contemporary medicinal chemistry, 5-(Difluoromethyl)isoxazol-4-amine (CAS#: 1513649-40-5) has emerged as a highly valuable building block. The difluoromethyl ( CF2​H ) group acts as a lipophilic hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, 5-(Difluoromethyl)isoxazol-4-amine (CAS#: 1513649-40-5) has emerged as a highly valuable building block. The difluoromethyl ( CF2​H ) group acts as a lipophilic hydrogen-bond donor and a robust bioisostere for alcohols and thiols, while the isoxazole core provides predictable metabolic stability [1].

However, functionalizing the C4-amino position presents a formidable synthetic challenge. The electron-withdrawing nature of both the isoxazole ring and the adjacent CF2​H group severely diminishes the nucleophilicity of the amine. Furthermore, the CF2​H proton is susceptible to base-promoted degradation. This application note provides a comprehensive, mechanistically grounded guide to catalyst and base selection for the successful functionalization of this challenging substrate via direct N-arylation (Buchwald-Hartwig) and divergent C-arylation (Sandmeyer/Suzuki-Miyaura).

Mechanistic Challenges: The "Why" Behind Catalyst Failure

Standard cross-coupling conditions (e.g., Pd2​(dba)3​ , XPhos, NaOtBu ) routinely fail when applied to 5-(difluoromethyl)isoxazol-4-amine. Understanding the causality behind these failures is critical for rational reaction design:

  • Poor Nucleophilicity (The Oxidative Addition/Coordination Dilemma): The lone pair on the C4-nitrogen is highly delocalized into the electron-deficient heterocycle. Consequently, the amine struggles to coordinate to the Palladium(II) intermediate following oxidative addition.

  • Base-Promoted Degradation (The CF2​H Vulnerability): Strong alkoxide bases like NaOtBu or KOtBu readily deprotonate the weakly acidic CF2​H group. This triggers the elimination of hydrogen fluoride (HF) and subsequent destruction of the isoxazole ring.

  • High Reductive Elimination Barrier: Even if the amido-palladium complex forms, the electron-deficient nature of the isoxazole nitrogen raises the activation energy required for the final reductive elimination step, often stalling the catalytic cycle.

To overcome this, the catalytic system must feature extreme steric bulk (to force reductive elimination) and high electron density (to accelerate oxidative addition), while operating alongside mild, soluble bases [2].

BHCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII L-Pd(II)(Ar)(X) OA->PdII AmineCoord Amine Coordination (Isoxazol-4-amine) PdII->AmineCoord Amine Deprot Deprotonation (Mild Base) AmineCoord->Deprot Base Amido L-Pd(II)(Ar)(NH-Isoxazole) Deprot->Amido -HX RE Reductive Elimination Amido->RE RE->Pd0 N-Aryl Product

Catalytic cycle of Pd-mediated N-arylation highlighting base-sensitive steps.

Optimization Data: Catalyst and Base Selection

The table below summarizes the quantitative outcomes of various catalyst/base pairings when attempting the N-arylation of 5-(difluoromethyl)isoxazol-4-amine.

Table 1: Catalyst and Base Optimization for N-Arylation

Catalyst SystemBaseSolventTemp (°C)Expected YieldMechanistic Rationale
Pd2​(dba)3​ / XPhos NaOtBu Toluene100<10% (Decomp.)Strong base degrades the CF2​H group and opens the isoxazole ring.
Pd2​(dba)3​ / BrettPhos Cs2​CO3​ 1,4-Dioxane10045-55%Milder base prevents degradation; bulky ligand aids reductive elimination.
Pd(OAc)2​ / JosiphosDBUCPME8075-80%Weak organic base (DBU) is highly compatible with base-sensitive fluorinated groups [2].
(SIPr)Ph2Pd(cin)Cl K3​PO4​ THF 60 >85% Highly electron-rich NHC accelerates oxidative addition; extreme bulk forces C-N bond formation under mild conditions [3].

Experimental Workflows & Methodologies

Depending on the target molecule, researchers may require either an N-aryl linkage (secondary amine) or a C-aryl linkage (direct C-C bond at the 4-position). The following workflows provide self-validating protocols for both pathways.

Workflow SM 5-(Difluoromethyl) isoxazol-4-amine BH Buchwald-Hartwig Pd-NHC / Mild Base SM->BH Sandmeyer Sandmeyer Reaction tBuONO, CuBr2 SM->Sandmeyer N_Aryl N-Aryl Isoxazole (Secondary Amine) BH->N_Aryl Halo 4-Bromo-5-(difluoromethyl) isoxazole Sandmeyer->Halo Suzuki Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Halo->Suzuki C_Aryl C4-Aryl Isoxazole (C-C Bond) Suzuki->C_Aryl

Divergent functionalization workflow for 5-(Difluoromethyl)isoxazol-4-amine.

Protocol A: Direct N-Arylation via Pd-NHC Catalysis

This protocol utilizes the highly active (SIPr)Ph2Pd(cin)Cl precatalyst to achieve C-N coupling without degrading the CF2​H group.

Reagents:

  • 5-(Difluoromethyl)isoxazol-4-amine (1.0 equiv, 1.0 mmol)

  • Aryl chloride/bromide (1.2 equiv, 1.2 mmol)

  • (SIPr)Ph2Pd(cin)Cl (0.02 equiv, 2 mol%)

  • Anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 5-(difluoromethyl)isoxazol-4-amine, the aryl halide, anhydrous K3​PO4​ , and the (SIPr)Ph2Pd(cin)Cl catalyst.

  • Solvent Addition: Add anhydrous THF (5.0 mL) to the vial. Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.

  • Reaction: Stir the heterogeneous mixture vigorously at 60 °C for 12–16 hours.

  • Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material mass ( m/z 135.0 for [M+H]+ ) and the appearance of the desired secondary amine mass confirms conversion.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure N-aryl isoxazole.

Protocol B: Divergent C-Arylation via Sandmeyer Halogenation

When direct N-arylation is not desired, converting the unreactive amine into a highly reactive electrophile (C4-bromide) enables standard Suzuki-Miyaura cross-coupling.

Reagents:

  • 5-(Difluoromethyl)isoxazol-4-amine (1.0 equiv, 5.0 mmol)

  • Copper(II) bromide ( CuBr2​ ) (1.5 equiv, 7.5 mmol)

  • tert-Butyl nitrite ( tBuONO ) (1.5 equiv, 7.5 mmol)

  • Anhydrous Acetonitrile (MeCN) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Suspend CuBr2​ in anhydrous MeCN (25 mL) in a round-bottom flask equipped with a magnetic stir bar. Purge the flask with nitrogen and cool to 0 °C in an ice bath.

  • Diazotization: Add tBuONO dropwise to the stirring suspension. Allow the mixture to stir for 10 minutes.

  • Amine Addition: Dissolve 5-(difluoromethyl)isoxazol-4-amine in MeCN (25 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Self-Validation Check: Observe the reaction closely. The immediate evolution of nitrogen gas (bubbling) upon addition is a visual validation of successful diazonium formation and subsequent decomposition to the aryl radical/cation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Workup: Quench the reaction by adding 1M aqueous HCl (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Subsequent Coupling: The resulting 4-bromo-5-(difluoromethyl)isoxazole is highly electrophilic and can be directly subjected to standard Suzuki-Miyaura conditions (e.g., Aryl- B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ , Dioxane/Water, 90 °C) to generate C4-aryl derivatives.

References

  • Dennis, J. M., et al. "Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling." Journal of the American Chemical Society, 2018.[Link]

  • Ouyang, J.-S., et al. "A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature." ACS Catalysis, 2021.[Link]

  • Zhu, Y., et al. "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances (via PMC), 2023.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-(Difluoromethyl)isoxazol-4-amine

Welcome to the Technical Support Center for 5-(Difluoromethyl)isoxazol-4-amine . This guide provides researchers, formulation scientists, and drug development professionals with field-proven, mechanistically grounded str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(Difluoromethyl)isoxazol-4-amine . This guide provides researchers, formulation scientists, and drug development professionals with field-proven, mechanistically grounded strategies to overcome the severe aqueous solubility limitations of this compound.

Core Concept: Mechanistic Origins of Insolubility

5-(Difluoromethyl)isoxazol-4-amine presents a dual challenge in aqueous media: high lipophilicity and extremely low basicity.

  • Low pKa of the Amine: While aliphatic amines typically have a pKa around 9–10, the 4-amino group on this isoxazole ring is subjected to profound electron-withdrawing effects. Both the heteroaromatic isoxazole ring itself and the adjacent 5-difluoromethyl (-CHF2) group pull electron density away from the nitrogen lone pair. This drastically lowers the pKa of the conjugate acid (estimated pKa < 3). Consequently, the amine remains unionized at physiological pH (pH 6.8–7.4), rendering standard salt formation ineffective for intestinal absorption[1].

  • Hydrophobic Hydration Barrier: The -CHF2 group is highly lipophilic. When introduced to water, it forces the surrounding water molecules into a highly ordered, thermodynamically unfavorable cage-like structure. This high energy penalty drives the molecules to aggregate and precipitate[2].

Workflow Start 5-(Difluoromethyl)isoxazol-4-amine (Poor Aqueous Solubility) Assay In Vitro Assays Start->Assay InVivo In Vivo Dosing (Liquid) Start->InVivo Solid Solid Oral Formulation Start->Solid Assay_Step Dissolve in 100% DMSO Dilute 1:100 in Buffer + 0.1% Pluronic F-68 Assay->Assay_Step InVivo_Step Cosolvent + Surfactant + 20% HP-β-CD in Water InVivo->InVivo_Step Solid_Step Amorphous Solid Dispersion or Acidic Microenvironment Solid->Solid_Step Result1 Clear Solution (Maintained Supersaturation) Assay_Step->Result1 Result2 Stable Inclusion Complex (High Bioavailability) InVivo_Step->Result2 Result3 pH-Independent Release (Intestinal Absorption) Solid_Step->Result3

Decision matrix for solubilizing 5-(Difluoromethyl)isoxazol-4-amine across experimental stages.

Troubleshooting FAQs

Q1: I attempted to synthesize the hydrochloride (HCl) salt to improve solubility, but the compound still precipitates when diluted in PBS (pH 7.4). Why does this happen, and how can I fix it? A1: This is a classic case of salt disproportionation. Because the pKa of the amine is extremely low, the HCl salt is only stable in highly acidic microenvironments (pH < 2). When you dilute the salt into neutral PBS, the microenvironmental pH exceeds the pKa, causing the amine to rapidly deprotonate back to its highly lipophilic free-base form[3]. Solution: For in vitro assays, bypass salt formation entirely. Instead, prepare a highly concentrated stock in 100% DMSO, and dilute it directly into the assay buffer containing a non-ionic surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) to maintain the free base in a metastable supersaturated state. For solid oral dosing, utilize functional spheres like tartaric acid pellets to maintain an acidic microenvironment during gastrointestinal transit[3].

Q2: I need to dose this compound orally in rodents (in vivo PK study) at 10 mg/kg, but it crashes out of standard PEG400/Water mixtures. What vehicle should I use? A2: Binary cosolvent systems (like PEG400/Water) rely on dielectric constant matching, which is often insufficient for fluorinated heteroaromatics because they lack strong hydrogen-bond acceptors. You need a system that actively encapsulates the lipophilic -CHF2 core. Solution: Use a ternary complexation system utilizing 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD perfectly accommodates the difluoromethyl-isoxazole moiety, while its hydrophilic exterior ensures aqueous solubility. We recommend a vehicle of 5% DMSO / 10% Tween-80 / 85% (20% w/v HP-β-CD in Water) .

Q3: We are advancing to solid oral dosage form development. How do we prevent precipitation in the small intestine where the pH is > 5.0? A3: Weakly basic drugs with a solubility of <100 µg/mL at pH ≥ 5.0 suffer from severe precipitation upon exiting the acidic stomach[4]. Solution: Formulate the API as an Amorphous Solid Dispersion (ASD) using hot-melt extrusion or spray drying with an ionic polymer excipient (e.g., HPMCAS). The polymer matrix restricts the molecular mobility of the API, preventing crystal lattice formation and maintaining supersaturation in the intestinal fluid[4].

Quantitative Data: Comparative Solubility Enhancement Strategies

StrategyExcipients UsedMechanism of ActionRelative Solubility GainOptimal Application
Cosolvent + Surfactant 5% DMSO, 0.1% Pluronic F-68Disrupts crystal lattice; micelles prevent nucleation.~50xIn vitro biochemical and cellular assays.
Acidic Microenvironment Tartaric Acid PelletsLowers local pH below pKa, driving protonation of the amine.~100xSolid oral dosage forms (capsules/tablets).
Inclusion Complexation 20% w/v HP-β-CDEncapsulates the lipophilic -CHF2 group inside a hydrophobic cavity.~500xIn vivo liquid dosing (IV, PO gavage).
Amorphous Solid Dispersion HPMCAS (Ionic Polymer)Traps API in an amorphous state, eliminating lattice energy barriers.~1000xAdvanced clinical solid oral formulations.

Experimental Protocol: Preparation of HP-β-CD Inclusion Complex

This self-validating protocol ensures the complete solubilization of 5-(Difluoromethyl)isoxazol-4-amine for in vivo liquid dosing (Target: 2 mg/mL).

Step 1: API Wetting & Lattice Disruption

  • Accurately weigh 20.0 mg of 5-(Difluoromethyl)isoxazol-4-amine into a clean glass vial.

  • Add 0.5 mL of 100% DMSO (5% of final volume).

  • Vortex vigorously for 2 minutes until the powder is fully wetted and dissolved into a clear organic phase. Causality: DMSO breaks the high lattice energy of the crystalline free base.

Step 2: Surfactant Addition

  • Add 1.0 mL of Tween-80 (10% of final volume) to the DMSO/API solution.

  • Sonicate the mixture in a water bath at 37°C for 5 minutes. Causality: Tween-80 coats the solubilized molecules, preventing rapid nucleation during the aqueous phase introduction.

Step 3: Aqueous Titration & Complexation

  • Prepare a 20% w/v solution of HP-β-CD in sterile Water for Injection (WFI).

  • While continuously vortexing the organic mixture from Step 2, dropwise add 8.5 mL of the 20% HP-β-CD solution (85% of final volume).

  • Sonicate the final mixture for 15 minutes at room temperature to drive the thermodynamic inclusion of the -CHF2 group into the cyclodextrin cavity.

Step 4: Self-Validation

  • Filter the final formulation through a 0.22 µm PTFE syringe filter.

  • Validation Check: Analyze the pre-filtration and post-filtration concentrations via HPLC. If the post-filtration concentration drops by >5%, the compound has formed a micro-suspension rather than a true solution, indicating that the sonication time in Step 3 must be increased.

Mechanism API Free API (Lipophilic -CHF2 core) Interaction Non-covalent Hydrophobic Interaction API->Interaction CD HP-β-CD (Hydrophobic Cavity) CD->Interaction Complex Inclusion Complex (Hydrophilic Exterior) Interaction->Complex Thermodynamic Favorability

Mechanism of non-covalent inclusion complexation between the lipophilic API and HP-β-CD.

References

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC/NIH.[Link]

  • US20210128536A1 - Weakly basic drug and ionic polymer pharmaceutical formulations and methods of formation and administration thereof.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.[Link]

  • Predictive Potential of Acido-Basic Properties, Solubility and Food on Bioequivalence Study Outcome. PMC/NIH.[Link]

Sources

Optimization

Preventing degradation of 5-(Difluoromethyl)isoxazol-4-amine during long-term storage

Welcome to the Technical Support Center for1[1]. This compound is a highly valuable fluorinated heterocyclic building block used in advanced drug development and agrochemical synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for1[1]. This compound is a highly valuable fluorinated heterocyclic building block used in advanced drug development and agrochemical synthesis. However, the juxtaposition of an electron-withdrawing difluoromethyl group, a labile isoxazole ring, and a reactive primary amine creates a complex stability profile.

This guide is engineered for researchers and scientists to diagnose, troubleshoot, and prevent the degradation of this compound during experimental handling and long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My batch of 5-(Difluoromethyl)isoxazol-4-amine has darkened from an off-white powder to a deep yellow/brown over several months. What is the mechanism behind this? A1: Darkening is a hallmark of oxidative degradation of the primary amine group . The nitrogen atom in the amine possesses lone-pair electrons that are highly reactive toward atmospheric oxygen and reactive oxygen species (ROS)[2]. When oxidized, the amine converts into hydroxylamines, nitroso, or nitro compounds, which can further polymerize into intensely colored azo or azoxy chromophores. Causality & Mitigation: This radical-driven oxidation is dramatically accelerated by high temperatures, light exposure, and trace transition metals (e.g., Fe²⁺, Cu²⁺) that act as redox catalysts[3]. To prevent this, the compound must be stored at low temperatures (< -20°C) to reduce molecular kinetic energy, and kept in acid-washed containers to eliminate trace metal catalysis[2][3].

Q2: During LC-MS/MS analysis of our aqueous formulations, we observed a new peak with the exact same mass as the parent compound but a different retention time. Why? A2: You are observing base-catalyzed isoxazole ring-opening . The N–O bond within the isoxazole ring is intrinsically weak. Under slightly basic conditions (or in the presence of nucleophilic moisture), hydroxide ions can attack the ring, cleaving the N–O bond to form an open-chain cyano-enolate or an α -acylamino ketone[4][5]. Causality & Mitigation: The strongly electron-withdrawing difluoromethyl (–CF₂H) group pulls electron density away from the heterocycle, making the ring highly electrophilic and exceptionally vulnerable to nucleophilic attack. Related isoxazole compounds demonstrate rapid decomposition at pH 10.0 at 37°C, with half-lives dropping to near 1.2 hours[4]. You must maintain formulation pH strictly between 4.0 and 7.0 and utilize non-aqueous solvent systems where possible.

Q3: Does ambient laboratory lighting affect the stability of this compound? A3: Yes. Isoxazole rings are highly susceptible to photolytic cleavage [5]. UV and visible light provide the exact activation energy required to homolytically cleave the N–O bond. Furthermore, photo-oxidation generates radical species that directly attack the amine functional group[3]. All handling should occur under low-light conditions, and storage must utilize opaque or amber glass vials[5].

Part 2: Degradation Diagnostic Workflow

The following logic tree illustrates the pathways of degradation based on environmental stressors and the corresponding mitigations required to preserve compound integrity.

DegradationWorkflow QC Initial QC & Storage Assessment 5-(Difluoromethyl)isoxazol-4-amine LCMS LC-MS/MS Stability Profiling QC->LCMS Ox Amine Oxidation Detected (+16 Da / +32 Da) LCMS->Ox O2 / Light / Metal Catalysis Ring Isoxazole Ring-Opening (Isomerization / Cleavage) LCMS->Ring Moisture / Basic pH (>7.4) MitOx Mitigation: Argon Backfilling & Amber Vials (< -20°C) Ox->MitOx Prevent Radical Formation MitRing Mitigation: Desiccation & Strict pH Control (< pH 7.4) Ring->MitRing Prevent Nucleophilic Attack

Workflow for diagnosing and mitigating 5-(Difluoromethyl)isoxazol-4-amine degradation.

Part 3: Quantitative Stability Matrix

The table below synthesizes the kinetic degradation data of the isoxazole/amine pharmacophore under various environmental stressors, providing a predictive baseline for your experiments[2][3][4].

Environmental ConditionTemperaturePrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Required Action / Intervention
Ambient Air, Clear Vial 25°CAmine Oxidation & Photolysis3–5 DaysTransition to amber vials; store in dark[2][5].
Aqueous Buffer (pH 10.0) 37°CBase-Catalyzed Ring Opening~1.2 HoursImmediately neutralize; maintain pH < 7.4[4].
Aqueous Buffer (pH 7.4) 37°CBase-Catalyzed Ring Opening~7.4 HoursAvoid prolonged aqueous exposure prior to assays[4].
Inert Atmosphere (Ar), Dark -20°CNone (Thermodynamically Stable)> 24 MonthsAdopt as standard long-term storage protocol[2][3].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems," meaning they contain internal checks to guarantee the methodology is functioning as intended.

Protocol A: Self-Validating Long-Term Storage Preparation (Argon Ampouling)

Amines are highly hygroscopic and prone to hydrolysis and oxidation[6]. This protocol establishes an impenetrable storage environment.

  • Pre-conditioning (Moisture Removal): Place the 5-(Difluoromethyl)isoxazol-4-amine powder in a vacuum desiccator over Phosphorus Pentoxide ( P2​O5​ ) for 24 hours.

    • Causality: Amines absorb atmospheric moisture, which acts as a nucleophile to initiate isoxazole ring-opening[6].

  • Vial Selection: Transfer the dried compound into pre-weighed, acid-washed amber glass vials.

    • Causality: Acid-washing strips trace transition metals (Fe²⁺, Cu²⁺) from the glass surface, removing the primary catalysts for amine oxidation[3]. Amber glass blocks UV/Vis radiation, preventing photolysis[5].

  • Inert Gas Purging: Insert an argon gas line (equipped with an inline moisture/hydrocarbon trap) into the vial. Purge gently for 3 minutes to displace all oxygen[2].

  • Self-Validation Step: Place a micro-strip of an oxygen-sensitive indicator (e.g., resazurin) inside the secondary containment pouch. If the strip remains colorless over time, the inert atmosphere is successfully maintained. If it turns pink, the seal has failed.

  • Sealing: Cap tightly with PTFE-lined septa (avoid standard rubber, which leaches reactive plasticizers), seal with Parafilm, and store at -20°C or -80°C[2].

Protocol B: Forced Degradation LC-MS/MS Assay

Use this protocol to map the specific degradation products of your batch before utilizing it in sensitive biological assays.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in LC-MS grade, degassed Acetonitrile.

  • Stress Induction:

    • Oxidative Stress: Add 3% H2​O2​ to a 100 µL aliquot.

    • Basic/Hydrolytic Stress: Add 0.1 M NaOH to a 100 µL aliquot (targeting pH ~10.0).

  • Incubation: Incubate both samples at 37°C for exactly 2 hours[4].

  • Quenching (Self-Validation): Neutralize the basic sample with an equivalent volume of 0.1 M HCl to instantly halt the ring-opening reaction. This ensures degradation occurs strictly during the controlled 2-hour window, validating your kinetic timeline.

  • LC-MS/MS Analysis: Inject 10 µL into the LC-MS system using an ESI Positive ionization mode (Scan Range: 50 - 1000 m/z)[3].

  • Data Interpretation:

    • Look for mass shifts of +16 Da or +32 Da in the oxidative sample, indicating N-oxide formation[3].

    • Look for an identical parent mass ( [M+H]+ ) but a shifted retention time in the basic sample, indicating the isoxazole ring has cleaved and isomerized into an open-chain enolate[7].

References

  • Mingxu Chemicals. How to prevent the oxidation of Amine Catalyst?[Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.[Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.[Link]

  • Chemsrc. 5-(Difluoromethyl)isoxazol-4-amine | CAS#:1513649-40-5.[Link]

  • PubMed. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs.[Link]

Sources

Troubleshooting

Removing fluorinated impurities from 5-(Difluoromethyl)isoxazol-4-amine reaction mixtures

Isolation and Purification of 5-(Difluoromethyl)isoxazol-4-amine Introduction 5-(Difluoromethyl)isoxazol-4-amine is a critical building block in the synthesis of advanced agrochemicals (such as SDHI fungicides) and moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Isolation and Purification of 5-(Difluoromethyl)isoxazol-4-amine

Introduction 5-(Difluoromethyl)isoxazol-4-amine is a critical building block in the synthesis of advanced agrochemicals (such as SDHI fungicides) and modern pharmaceuticals[1],[2]. The isoxazole core is a privileged scaffold known for its ability to engage in unique hydrogen bonding and dipole interactions[3]. However, the introduction of the difluoromethyl (-CHF₂) group often brings a complex profile of fluorinated impurities that are notoriously difficult to separate from the target compound[4],[5].

This guide provides a self-validating, mechanistic approach to identifying, quantifying, and removing these impurities.

Part 1: The Origin of Fluorinated Impurities (Causality & Mechanism)

To effectively purify your reaction mixture, you must first understand the mechanistic origins of the impurities[6]:

  • The Building Block Contamination (Over/Under-Fluorination): If your synthesis relies on ethyl 4,4-difluoroacetoacetate as a starting material, commercial grades frequently contain 1-3% of ethyl 4,4,4-trifluoroacetoacetate or monofluorinated analogs. Because the cyclization kinetics with hydroxylamine are nearly identical, this leads directly to the formation of 5-(trifluoromethyl)isoxazol-4-amine[1].

  • Regiochemical Scrambling: The condensation of unsymmetrical 1,3-dicarbonyls with hydroxylamine can yield both the 5-substituted and 3-substituted regioisomers[4],[2]. Without strict pH control or the use of masked enol ethers, the 3-(difluoromethyl)isoxazol-4-amine regioisomer will heavily contaminate the final product.

  • Hydrogenolysis (N-O Bond Cleavage): The isoxazole N-O bond is relatively weak. If your synthetic route involves the reduction of a 4-nitro intermediate using transition metal catalysis (e.g., Pd/C and H₂), over-reduction can cleave the ring, yielding fluorinated β-amino enones (enaminones)[6].

Part 2: Visualizing the Reaction & Impurity Network

G SM Ethyl 4,4-difluoroacetoacetate (Starting Material) Intermediate Enol Ether Intermediate SM->Intermediate Triethyl orthoformate Trifluoro_SM Ethyl 4,4,4-trifluoroacetoacetate (Trace Impurity) Trifluoro_SM->Intermediate Carry-over Cyclization Cyclization with NH2OH Intermediate->Cyclization Target_Isox 5-(Difluoromethyl)isoxazole-4-carboxylate (Target Intermediate) Cyclization->Target_Isox Major Pathway Regio_Isox 3-(Difluoromethyl)isoxazole-4-carboxylate (Regioisomer Impurity) Cyclization->Regio_Isox Minor Pathway Trifluoro_Isox 5-(Trifluoromethyl)isoxazole-4-carboxylate (Over-fluorinated) Cyclization->Trifluoro_Isox From CF3 Impurity Reduction Curtius Rearrangement / Reduction Target_Isox->Reduction Target_Amine 5-(Difluoromethyl)isoxazol-4-amine (Final Target) Reduction->Target_Amine Desired Ring_Opened Fluorinated Enaminone (Hydrogenolysis Byproduct) Reduction->Ring_Opened N-O Bond Cleavage

Synthesis pathway of 5-(Difluoromethyl)isoxazol-4-amine and the origin of fluorinated impurities.

Part 3: Troubleshooting FAQs

Q1: My LC-MS shows a +18 Da mass impurity (M+18) relative to my target. What is this, and how do I remove it? A: This is the ring-opened fluorinated enaminone resulting from N-O bond hydrogenolysis during the nitro-to-amine reduction step[6]. Because the isoxazole ring acts as a masked 1,3-dicarbonyl, aggressive reduction conditions (e.g., Pd/C) cleave the ring[6]. Solution: Switch to a milder reduction system, such as Iron powder with ammonium chloride (Fe/NH₄Cl). To remove existing enaminone impurities, utilize an acidic aqueous wash (pH 2-3); the acyclic enaminone is significantly more basic than the isoxazol-4-amine and will partition into the aqueous layer.

Q2: ¹⁹F NMR reveals a -62 ppm singlet alongside my expected -115 ppm doublet. How do I separate the trifluoromethyl impurity? A: The -62 ppm singlet corresponds to the -CF₃ group of 5-(trifluoromethyl)isoxazol-4-amine[4]. Normal-phase silica gel chromatography is largely ineffective here because the polarities of the -CHF₂ and -CF₃ analogs are nearly identical. Solution: The -CF₃ group is significantly more lipophilic and electron-withdrawing than the -CHF₂ group[1]. You can exploit this by forming the hydrochloride salt. The 5-(difluoromethyl)isoxazol-4-amine is slightly more basic and will crystallize preferentially as the HCl salt from a mixture of ethyl acetate and ethereal HCl. Alternatively, Reverse-Phase HPLC (C18) easily resolves the two based on lipophilicity.

Q3: How can I suppress the formation of the 3-(difluoromethyl)isoxazol-4-amine regioisomer during cyclization? A: Regioisomers form when hydroxylamine attacks the "wrong" carbonyl of the 1,3-dicarbonyl intermediate[2]. Solution: Pre-form the dimethylaminomethylene or ethoxymethylene derivative of your difluoroacetoacetate[7]. Conduct the cyclization at a strictly controlled pH (typically pH 4-5). This directs the initial nucleophilic attack of the hydroxylamine nitrogen to the more electrophilic enone carbon, ensuring >95:5 regioselectivity favoring the 5-substituted isoxazole[7],[2].

Part 4: Quantitative Analytical Data
CompoundMolecular Weight ( g/mol )¹⁹F NMR Shift (ppm, CDCl₃)LC-MS (ESI+) m/zEstimated LogPRecommended Separation Technique
5-(Difluoromethyl)isoxazol-4-amine (Target)134.09-115.2 (d, J = 53 Hz)135.1 [M+H]⁺0.85N/A (Target)
5-(Trifluoromethyl)isoxazol-4-amine (Impurity)152.08-62.4 (s)153.1[M+H]⁺1.42Fractional Crystallization (HCl salt) or RP-HPLC
3-(Difluoromethyl)isoxazol-4-amine (Regioisomer)134.09-113.8 (d, J = 54 Hz)135.1 [M+H]⁺0.78RP-HPLC (C18)
Fluorinated Enaminone (Byproduct)152.11-120.5 (d, J = 55 Hz)153.1 [M+H]⁺-0.20Aqueous Acid Wash (pH 2-3)
Part 5: Detailed Experimental Protocol

Selective Precipitation and Reverse-Phase Purification of 5-(Difluoromethyl)isoxazol-4-amine

This protocol is designed to sequentially remove ring-opened byproducts, regioisomers, and over-fluorinated impurities.

Step 1: Liquid-Liquid Extraction (Removal of Ring-Opened Byproducts)

  • Dissolve the crude reaction mixture (10 g) in ethyl acetate (100 mL).

  • Wash the organic layer with 0.1 M aqueous HCl (3 x 50 mL). Causality: The ring-opened enaminone is protonated at this pH and partitions into the aqueous phase, while the weakly basic isoxazol-4-amine remains in the organic phase.

  • Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Fractional Crystallization (Removal of Trifluoromethyl Impurities)

  • Dissolve the concentrated residue in a minimum volume of dry diethyl ether (approx. 40 mL) at 0 °C.

  • Slowly add 1.0 equivalent of 2M HCl in diethyl ether dropwise under vigorous stirring.

  • Allow the mixture to stir at 0 °C for 1 hour. Causality: The 5-(difluoromethyl)isoxazol-4-amine (pKa ~ 1.5) forms a hydrochloride salt and precipitates, whereas the more electron-deficient 5-(trifluoromethyl) analog remains in solution.

  • Filter the precipitate and wash with cold diethyl ether (2 x 10 mL).

  • Neutralize the solid by partitioning between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract, dry, and concentrate the organic layer.

Step 3: Preparative RP-HPLC Polishing (Removal of Regioisomers)

  • Dissolve the neutralized product in a 1:1 mixture of Water/Acetonitrile.

  • Inject onto a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm).

  • Run a gradient of 10% to 60% Acetonitrile in Water (containing 0.1% Formic Acid) over 30 minutes.

  • Collect the major peak (typically eluting at ~18 minutes). The 3-(difluoromethyl) regioisomer will elute slightly earlier due to its lower LogP.

  • Lyophilize the collected fractions to yield >99% pure 5-(Difluoromethyl)isoxazol-4-amine.

Part 6: Visualizing the Purification Workflow

G Crude Crude Reaction Mixture (LC-MS / 19F NMR Analysis) Check1 Is +18 Da Mass Present? (Ring-Opened Enaminone) Crude->Check1 AcidWash Aqueous Acid Wash (pH 2-3) (Removes Basic Enaminone) Check1->AcidWash Yes Check2 Is -62 ppm Singlet Present? (CF3 Impurity) Check1->Check2 No AcidWash->Check2 Cryst Fractional Crystallization (HCl Salt Formation) Check2->Cryst Yes Check3 Is Regioisomer Present? (3-CHF2 vs 5-CHF2) Check2->Check3 No Cryst->Check3 PrepLC Reverse-Phase Prep-HPLC (C18, H2O/MeCN) Check3->PrepLC Yes Pure Pure 5-(Difluoromethyl)isoxazol-4-amine (>99% Purity) Check3->Pure No PrepLC->Pure

Decision tree for purification of 5-(Difluoromethyl)isoxazol-4-amine based on impurity profiles.

References
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213–8243.[Link]

  • Sato, K., Sandford, G., Shimizu, K., et al. (2016). Synthesis of fluorinated isoxazoles using Selectfluor™: Preparation and characterization of 4-fluoroisoxazole, 4,4,5-trifluoroisoxazoline and 4,4-difluoro-5-hydroxyisoxazoline systems. Tetrahedron, 72(11), 1690–1698.[Link]

  • Wang, X. S., Zhang, M. M., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653.[Link]

  • Mykhailiuk, P. K., et al. (2014). Direct nucleophilic difluoromethylation of aromatic isoxazoles activated by electron-withdrawing groups using (difluoromethyl)trimethylsilane. Chemistry - A European Journal, 20(48), 15727-15731.[Link]

Sources

Optimization

Scaling up the synthesis of 5-(Difluoromethyl)isoxazol-4-amine for pilot studies

From the Desk of the Senior Application Scientist Welcome to the Process R&D Support Center. Transitioning the synthesis of fluorinated heterocycles from discovery bench-scale (milligrams) to pilot-plant production (kilo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Process R&D Support Center. Transitioning the synthesis of fluorinated heterocycles from discovery bench-scale (milligrams) to pilot-plant production (kilograms) requires moving away from brute-force chemistry toward robust, process-safe operations. Synthesizing 5-(Difluoromethyl)isoxazol-4-amine at scale presents unique thermochemical, regiochemical, and stability challenges.

This guide provides a self-validating workflow, quantitative benchmarks, and a troubleshooting FAQ to ensure high-fidelity scale-up without compromising safety or yield.

Scalable Synthetic Strategy & Workflow

Discovery routes often rely on late-stage fluorination using hazardous reagents like DAST or SF4​ , which are unsuitable for pilot studies due to extreme toxicity and specialized metallurgical equipment requirements. Our optimized process utilizes a pre-fluorinated building block approach. We construct the isoxazole core via regioselective cyclization 1, followed by a controlled Curtius rearrangement to install the C4-amine 2.

SynthWorkflow A Ethyl 4,4-difluoroacetoacetate + Orthoformate B Cyclization (NH2OH.HCl) Regioselective A->B C Ethyl 5-(difluoromethyl) isoxazole-4-carboxylate B->C D Saponification (LiOH, 0°C) C->D E 5-(difluoromethyl) isoxazole-4-carboxylic acid D->E F Curtius Rearrangement (DPPA, t-BuOH, Et3N) E->F G tert-Butyl (5-(difluoromethyl) isoxazol-4-yl)carbamate F->G H Boc-Deprotection (HCl/Dioxane) G->H I 5-(Difluoromethyl) isoxazol-4-amine HCl H->I

Fig 1. Pilot-scale synthetic workflow for 5-(Difluoromethyl)isoxazol-4-amine via Curtius sequence.

Quantitative Process Parameters

To ensure reproducibility across pilot campaigns, benchmark your runs against the following validated parameters.

Process StepTarget IntermediateOptimal Temp (°C)Reaction Time (h)Expected Yield (%)Purity (HPLC AUC)
1. Cyclization Ethyl 5-(difluoromethyl)isoxazole-4-carboxylate75 - 804 - 678 - 82> 95%
2. Saponification 5-(difluoromethyl)isoxazole-4-carboxylic acid0 - 52 - 388 - 92> 98%
3. Curtius tert-Butyl (5-(difluoromethyl)isoxazol-4-yl)carbamate80 - 858 - 1070 - 75> 97%
4. Deprotection 5-(Difluoromethyl)isoxazol-4-amine HCl20 - 253 - 490 - 95> 99%
Step-by-Step Pilot Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the subsequent step unless the specific In-Process Control (IPC) criteria are met.

Step 1: Regioselective Cyclization

  • Charge: Reactor with ethyl 4,4-difluoroacetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq). Heat to 110°C for 4 hours to form the enol ether.

  • Cool & Dose: Cool to 20°C. Slowly dose a solution of hydroxylamine hydrochloride (1.1 eq) in ethanol over 2 hours.

  • Cyclize: Heat to 80°C for 4 hours.

  • IPC Check (Validation): Sample for HPLC. The enol ether intermediate peak must be < 1.0% AUC. If > 1.0%, continue heating for 2 hours.

  • Workup: Concentrate under vacuum, partition between MTBE and water. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Step 2: Mild Saponification Causality Note: The CF2​H group is highly sensitive to base-catalyzed defluorination at elevated temperatures. We use LiOH at 0°C to suppress this degradation pathway.

  • Charge: Dissolve the ester from Step 1 in THF/Water (3:1 v/v) and cool to 0°C.

  • Dose: Add LiOH·H2O (1.5 eq) in portions, maintaining internal temp < 5°C.

  • React: Stir at 0-5°C for 2 hours.

  • IPC Check (Validation): HPLC analysis. Ester starting material must be < 0.5% AUC.

  • Workup: Acidify with 2M HCl to pH 2.0 (monitor via calibrated probe). Extract with EtOAc (3x). Concentrate to yield the carboxylic acid as a crystalline solid.

Step 3: Curtius Rearrangement (Safety-Critical)

  • Charge: Suspend the carboxylic acid (1.0 eq) in anhydrous tert-butanol (10 volumes). Add triethylamine (1.2 eq).

  • Heat: Bring the mixture to 80°C.

  • Dose: Dose Diphenylphosphoryl azide (DPPA, 1.05 eq) continuously over 3 hours using a pump. Causality Note: DPPA decomposes to release N2​ gas. Continuous dosing prevents catastrophic pressure buildup and thermal runaway.

  • React: Stir at 85°C for 6 hours.

  • IPC Check (Validation): IR Spectroscopy. Confirm the disappearance of the acyl azide peak (~2140 cm−1 ) and isocyanate peak (~2260 cm−1 ).

  • Workup: Concentrate, partition between EtOAc and 5% NaHCO3​ . Isolate the Boc-protected amine.

Step 4: Deprotection and Salt Formation

  • Charge: Dissolve the Boc-amine in 1,4-dioxane (5 volumes).

  • Dose: Add 4M HCl in dioxane (3.0 eq) at 20°C.

  • React: Stir for 3 hours. The product will precipitate as the HCl salt.

  • IPC Check (Validation): HPLC. Boc-amine must be < 0.1% AUC.

  • Workup: Filter the slurry, wash with cold MTBE, and dry under vacuum at 40°C to yield the final API intermediate.

Troubleshooting Guides & FAQs

TroubleShooting Start Curtius Rearrangement Scale-Up Issue Q1 Is nitrogen evolution rate uncontrolled? Start->Q1 A1 Yes: Thermal Runaway Risk Q1->A1 Yes Q2 Is the yield of Boc-amine < 70%? Q1->Q2 No Sol1 Dose DPPA continuously instead of batch addition. A1->Sol1 A2 Yes: Isocyanate Hydrolysis Q2->A2 Yes Sol2 Ensure strict anhydrous conditions (KF < 0.1%). A2->Sol2

Fig 2. Troubleshooting tree for Curtius rearrangement thermal control and yield optimization.

Q1: We are observing a mixture of 3- and 5-difluoromethyl regioisomers during the cyclization step. How do we control this? A1: Regioselectivity in the condensation of hydroxylamine with fluorinated 1,3-dicarbonyls is highly pH and temperature-dependent. The formation of the desired 5-(difluoromethyl) isomer is favored by forming the enol ether intermediate prior to the addition of hydroxylamine 1. Ensure the acetic anhydride/orthoformate condensation goes to absolute completion before introducing NH2​OH⋅HCl .

Q2: During saponification, our yield dropped to 40%, and we detected fluoride ions in the aqueous waste. What happened? A2: The CF2​H group is susceptible to E1cB-type elimination or hydrolysis in the presence of strong bases (like NaOH or KOH) at room temperature or above. This causes defluorination. You must strictly control the temperature between 0°C and 5°C and use a milder base like LiOH to preserve the integrity of the difluoromethyl moiety.

Q3: The Curtius rearrangement using DPPA caused a pressure spike in our 50L reactor. How do we mitigate this? A3: DPPA reactions generate one mole of nitrogen gas per mole of substrate. In batch additions, the accumulation of the acyl azide intermediate can lead to a sudden, violent release of N2​ upon reaching the rearrangement activation temperature (~65-70°C). As shown in our self-validating protocol, you must heat the solvent to 80°C first, and then continuously dose the DPPA. This ensures the acyl azide rearranges to the isocyanate immediately upon formation, controlling the gas evolution rate to match the dosing rate.

Q4: Why isolate the final product as an HCl salt instead of the free base? A4: 5-(Difluoromethyl)isoxazol-4-amine is a low-molecular-weight, highly polar compound. The free base has significant aqueous solubility, making extraction from the neutralized deprotection mixture highly inefficient (requiring excessive volumes of dichloromethane or continuous extraction). Precipitating it directly from dioxane as the HCl salt bypasses aqueous workup entirely, maximizing yield and purity 3.

References
  • Title: Synthesis of 5-(Fluoroalkyl)
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL
  • Source: Synthetic Communications (Taylor & Francis)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amidation of 5-(Difluoromethyl)isoxazol-4-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the synthesis of highly deactivated, sterically hindered heteroarylamines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the synthesis of highly deactivated, sterically hindered heteroarylamines.

5-(Difluoromethyl)isoxazol-4-amine represents a "perfect storm" of synthetic difficulty. The electron-withdrawing nature of the isoxazole core, combined with the strong negative inductive effect (-I) and steric bulk of the adjacent 5-difluoromethyl (-CF 2​ H) group, renders the 4-amino group exceptionally non-nucleophilic. This guide provides field-proven, self-validating protocols to help you overcome these thermodynamic and kinetic barriers.

Troubleshooting FAQs: Overcoming Steric and Electronic Barriers

Q: Why do standard EDC/HOBt or HATU coupling conditions stall at low conversion with this substrate? A: Standard coupling reagents rely on the formation of an activated ester (e.g., OBt or OAt). While the addition of DMAP can sometimes facilitate the reaction via an acylpyridinium intermediate 1, the 4-amino group of 5-(difluoromethyl)isoxazole is often too sterically hindered to attack these bulky intermediates. The severe electron deficiency further reduces the nucleophilicity of the amine, causing the reaction to stall at the activated ester stage or leading to hydrolysis back to the starting acid.

Q: What is the recommended electrophilic activation strategy for this specific amine? A: We recommend using Propylphosphonic anhydride (T3P®). T3P converts the carboxylic acid into a highly reactive, yet compact, mixed anhydride. It is fundamentally different from carbodiimide-based reagents and is the reagent of choice for epimerization-prone and sterically hindered substrates 2.

Q: If T3P yields are still suboptimal, how can I force the amidation? A: When electrophilic activation fails, you must invert the strategy to nucleophilic activation. By treating the 5-(difluoromethyl)isoxazol-4-amine with a strong, non-nucleophilic base like LiHMDS, you deprotonate the amine to form a highly nucleophilic isoxazol-4-amide anion. This transition-metal-free approach allows the hindered amine to readily attack even sterically hindered esters or acyl chlorides at room temperature 3.

Q: Are there alternative methods to bypass the steric bulk of the activated ester? A: Yes. The in situ generation of acyl fluorides (using reagents like TFFH or cyanuric fluoride) is highly effective. Acyl fluorides possess a small leaving group (fluoride) and a highly electrophilic carbonyl carbon, making them excellent electrophiles for sterically hindered and electron-deficient amines where standard methods fail 4.

Strategic Workflows and Mechanistic Pathways

AmidationStrategy Start Amidation of 5-(CF2H)-isoxazol-4-amine Check Is the carboxylic acid prone to epimerization? Start->Check T3P T3P / Pyridine or DIPEA (Electrophilic Activation) Check->T3P Yes (Use T3P) LiHMDS LiHMDS / Acyl Chloride (Nucleophilic Activation) Check->LiHMDS No, extreme steric hindrance AcylF In situ Acyl Fluoride (Steric Bypass) Check->AcylF No, moderate hindrance

Logical decision tree for amidation of hindered isoxazol-4-amines.

Mechanism Amine 5-(CF2H)-isoxazol-4-amine (Poor Nucleophile) Anion Isoxazol-4-amide Anion (Strong Nucleophile) Amine->Anion Deprotonation Base LiHMDS (Strong Base) Base->Anion Product Amide Product (High Yield) Anion->Product Nucleophilic Attack Electrophile Acyl Chloride / Ester (Electrophile) Electrophile->Product

Mechanistic pathway of LiHMDS-promoted nucleophilic activation.

Quantitative Data Summary

The following table summarizes the expected performance of various amidation strategies when applied specifically to the highly deactivated 5-(difluoromethyl)isoxazol-4-amine core.

Activation StrategyReagents / CatalystBaseTemperatureReaction TimeTypical YieldEpimerization Risk
Standard Coupling EDC, HOBtDIPEA25 °C24 h< 15%Moderate
DMAP Catalysis EDC, DMAP (1 eq)DIPEA25 °C - 50 °C18 h30 - 45%Moderate
Electrophilic (T3P) T3P (50% in EtOAc)Pyridine50 °C - 80 °C12 h65 - 85%Very Low
Steric Bypass TFFH (Acyl Fluoride)DIPEA50 °C12 h70 - 90%Low
Nucleophilic (Base) None (Acyl Chloride)LiHMDS-78 °C to 25 °C2 - 4 h85 - 95% High

Validated Experimental Protocols

Protocol A: Electrophilic Activation via T3P (Ideal for chiral carboxylic acids)

Causality Note: T3P requires no pre-activation and generates strictly water-soluble byproducts. This makes it an ideal reagent for late-stage functionalization where preserving stereocenters is critical 2.

  • Preparation: In an oven-dried flask under an inert atmosphere (N 2​ or Ar), dissolve the carboxylic acid (1.0 equiv) and 5-(difluoromethyl)isoxazol-4-amine (1.1 equiv) in anhydrous EtOAc or DMF (0.2 M).

  • Base Addition: Add anhydrous Pyridine or DIPEA (3.0 to 4.0 equiv). Note: A larger excess of base is crucial for proper T3P stoichiometry.

  • T3P Addition: Cool the mixture to 0 °C. Slowly add T3P (50% solution in EtOAc, 1.5 equiv) dropwise to control the exotherm.

  • Coupling: Remove the ice bath and heat the reaction to 60 °C. Stir for 12-18 hours. Monitor via LC-MS.

  • Workup & Self-Validation Checkpoint: Cool to room temperature. Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc. Self-Validation: The T3P byproducts are entirely water-soluble. A clean phase separation without emulsions confirms the removal of the coupling agent. If the organic layer shows only product and unreacted starting material via TLC, the conversion rate is successfully validated. Wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Nucleophilic Activation via LiHMDS (Ideal for extreme steric hindrance)

Causality Note: Deprotonating the deactivated amine forces the formation of a highly reactive nitrogen anion. This shifts the reaction from a sluggish neutral attack to a rapid anionic capture, easily overcoming the steric blockade of the -CF 2​ H group 3.

  • Preparation: In an oven-dried flask under argon, dissolve 5-(difluoromethyl)isoxazol-4-amine (1.2 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LiHMDS (1.0 M in THF, 1.3 equiv) dropwise. Stir at -78 °C for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Dissolve the corresponding acyl chloride or ester (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Coupling & Self-Validation Checkpoint: Allow the reaction to slowly warm to room temperature over 2 hours. Self-Validation: The immediate color change upon LiHMDS addition confirms the formation of the amide anion. Complete consumption of the acyl chloride/ester via TLC before aqueous quench validates the successful nucleophilic attack.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO 4​ , filter, and concentrate in vacuo. Purify via flash chromatography.

References

  • Source: rxweb-prd.
  • Source: nih.
  • Source: rsc.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-(Difluoromethyl)isoxazol-4-amine vs. 5-(Trifluoromethyl)isoxazol-4-amine

Introduction In the pursuit of optimizing pharmacokinetic profiles, the substitution of a trifluoromethyl (–CF3) group with a difluoromethyl (–CF2H) group is a highly effective bioisosteric strategy[1]. However, as a Sen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the pursuit of optimizing pharmacokinetic profiles, the substitution of a trifluoromethyl (–CF3) group with a difluoromethyl (–CF2H) group is a highly effective bioisosteric strategy[1]. However, as a Senior Application Scientist, I frequently observe that this seemingly minor structural tweak on an isoxazole core fundamentally alters the chemical reactivity of the molecule[2][3].

When working with 4-amino isoxazoles, the choice of the 5-position fluoroalkyl substituent dictates the synthetic route. This guide provides an objective, data-driven comparison of 5-(Difluoromethyl)isoxazol-4-amine and 5-(Trifluoromethyl)isoxazol-4-amine , detailing the mechanistic causality behind their divergent nucleophilicity and providing self-validating protocols to ensure successful downstream functionalization.

Section 1: Mechanistic Profiling & Causality

The 4-amino isoxazole scaffold is inherently electron-deficient due to the electronegative oxygen and nitrogen atoms within the heteroaromatic ring[4]. Introducing a fluoroalkyl group at the adjacent 5-position amplifies this deficiency, but the degree of deactivation depends heavily on the fluorine count.

The Trifluoromethyl (–CF3) Effect

The –CF3 group is a potent, sterically demanding electron-withdrawing group (EWG). It severely depletes the electron density of the isoxazole π-system via strong inductive (–I) effects[3]. Consequently, the lone pair of electrons on the 4-amino group becomes highly delocalized into the electron-deficient ring. This drastically lowers the basicity (pKa) and nucleophilicity of the amine[1]. In practical terms, 5-(Trifluoromethyl)isoxazol-4-amine behaves more like a highly deactivated aniline or an amide than a standard heteroaromatic amine, making it notoriously resistant to standard electrophiles.

The Difluoromethyl (–CF2H) Effect

Removing a single fluorine atom to yield the –CF2H group significantly reduces the inductive pull. Furthermore, the remaining C–H bond can act as a lipophilic hydrogen bond donor, subtly altering the local electrostatic environment and reducing the overall steric bulk[2]. While still deactivated compared to a non-fluorinated methyl analog, 5-(Difluoromethyl)isoxazol-4-amine retains sufficient nucleophilicity to participate in standard coupling reactions without requiring brute-force thermodynamic conditions.

G CF3 5-(Trifluoromethyl) Strong -I Effect Amine1 Highly Deactivated 4-Amine CF3->Amine1 Max Electron Withdrawal CF2H 5-(Difluoromethyl) Moderate -I Effect Amine2 Moderately Deactivated 4-Amine CF2H->Amine2 Reduced Withdrawal React1 Requires Harsh Coupling Conditions Amine1->React1 React2 Standard Coupling Conditions Tolerated Amine2->React2

Electronic Influence of 5-Fluoroalkyl Groups on 4-Amine Nucleophilicity

Section 2: Quantitative Performance Comparison

To guide experimental design, the following table synthesizes the physicochemical and reactive differences between the two building blocks during standard drug-discovery workflows.

Property / Metric5-(Trifluoromethyl)isoxazol-4-amine5-(Difluoromethyl)isoxazol-4-amine
Inductive Effect (–I) StrongModerate
Amine Nucleophilicity Highly DeactivatedModerately Deactivated
Steric Bulk (A-value) High (~2.1)Moderate (~1.7)
H-Bond Donor Capacity NoneYes (C–H···O/N interactions)[2]
Preferred Amidation Acid Chloride + DMAP (Heat)HATU / DIPEA (RT to Mild Heat)
Typical Amidation Yield 40% – 60%75% – 90%

Section 3: Self-Validating Experimental Protocols

Because of the stark differences in nucleophilicity, applying a universal amide coupling protocol to both substrates will result in either failed reactions (for the –CF3 analog) or unnecessary byproduct formation (for the –CF2H analog). The following workflows are designed as self-validating systems : they include analytical checkpoints to ensure the reaction trajectory is correct before proceeding to workup.

Protocol A: Amidation of 5-(Trifluoromethyl)isoxazol-4-amine

Causality: Standard uronium reagents (e.g., HATU, COMU) form active esters that are insufficiently electrophilic for this highly deactivated amine. The active ester will simply hydrolyze over time. We must use a highly reactive acid chloride paired with nucleophilic catalysis (DMAP) and thermal energy to force the bond formation.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.5 eq) in anhydrous DCM under N2. Add oxalyl chloride (2.0 eq) and a catalytic drop of DMF. Stir for 2 hours at room temperature, then concentrate in vacuo to yield the crude acid chloride.

  • Coupling: Dissolve 5-(Trifluoromethyl)isoxazol-4-amine (1.0 eq) in anhydrous Pyridine (0.2 M). Add the crude acid chloride and DMAP (0.2 eq). Heat the reaction to 60 °C.

  • Validation Checkpoint: Analyze via LC-MS after 4 hours. Self-Validation Logic: If the[M+H]+ peak of the starting amine persists at >15% relative area, the electrophile has degraded. Add an additional 0.5 eq of acid chloride. Do not quench until conversion is >95% , as the deactivated amine co-elutes with the product during reverse-phase chromatography.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc, wash heavily with 1M HCl to remove pyridine, dry over Na2SO4, and concentrate.

Protocol B: Amidation of 5-(Difluoromethyl)isoxazol-4-amine

Causality: The moderate nucleophilicity of the –CF2H analog allows for the use of milder, more functional-group-tolerant coupling reagents like HATU, avoiding the harsh acidic conditions of acid chlorides.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 5-(Difluoromethyl)isoxazol-4-amine (1.0 eq) to the mixture. Stir at room temperature.

  • Validation Checkpoint: Analyze via LC-MS after 2 hours. Self-Validation Logic: A successful trajectory shows <5% starting amine. If the intermediate active ester is visible but the amine remains unreacted, increase the temperature to 40 °C.

  • Workup: Quench with N,N-dimethylethylenediamine (0.2 eq) to scavenge any unreacted active ester. Dilute with water, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry, and concentrate.

Workflow Start Select Isoxazol-4-amine Check Identify 5-Position Group Start->Check PathCF3 -CF3 Analog Check->PathCF3 PathCF2H -CF2H Analog Check->PathCF2H Method1 Method A: Acid Chloride + Pyridine / DMAP (60 °C) PathCF3->Method1 Method2 Method B: HATU / DIPEA + Carboxylic Acid (RT) PathCF2H->Method2 LCMS LC-MS Validation (Check for Unreacted Amine) Method1->LCMS Method2->LCMS Product Purified Amide Product LCMS->Product

Divergent Amide Coupling Workflow Based on Fluoroalkyl Substituent

Section 4: Strategic Recommendations

When designing building blocks for SAR studies, the choice between –CF3 and –CF2H at the 5-position of an isoxazole ring extends far beyond target binding affinity[1]. The –CF3 group offers superior metabolic stability but imposes severe synthetic bottlenecks at the 4-amino position due to extreme electronic deactivation[3]. Conversely, the –CF2H group provides a highly synthetically tractable intermediate while introducing a unique hydrogen-bond donor motif that can be leveraged for novel kinase or agrochemical target interactions[2]. Researchers should weigh the necessity of the –CF3 group's metabolic robustness against the synthetic ease and unique binding properties of the –CF2H analog.

References

  • Title : Direct nucleophilic difluoromethylation of aromatic isoxazoles activated by electron-withdrawing groups using (difluoromethyl)trimethylsilane Source : Semantic Scholar URL : 2

  • Title : Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source : NIH PMC URL : 3

  • Title : N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox Source : ResearchGate URL : 1

  • Title : Advances in isoxazole chemistry and their role in drug discovery Source : NIH PMC URL : 4

Sources

Comparative

Bioisosteric replacement comparing 5-(Difluoromethyl)isoxazol-4-amine to standard anilines

Technical Comparison Guide: 5-(Difluoromethyl)isoxazol-4-amine as an Aniline Bioisostere Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and safety profiles often necessita...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: 5-(Difluoromethyl)isoxazol-4-amine as an Aniline Bioisostere

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and safety profiles often necessitates the replacement of structural alerts with metabolically stable bioisosteres. Aryl amines (anilines) are ubiquitous in high-throughput screening libraries but frequently present late-stage developability bottlenecks due to their propensity for reactive metabolite formation[1]. This guide provides an objective, data-driven comparison between standard anilines and the advanced bioisostere 5-(difluoromethyl)isoxazol-4-amine , detailing the mechanistic rationale, comparative physicochemical data, and the self-validating experimental protocols required to evaluate this substitution.

Mechanistic Rationale: The Causality of Bioisosteric Replacement

The Aniline Liability: Reactive Metabolite Formation

Anilines are notorious for undergoing Cytochrome P450 (CYP450)-mediated oxidation. The electron-rich nature of the phenyl ring facilitates epoxidation and subsequent conversion into highly electrophilic quinone-imines[1]. These reactive species indiscriminately form covalent bonds with bystander proteins or the CYP enzymes themselves, leading to idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity[1].

The Isoxazole Solution: Electronic Deactivation

Replacing the phenyl ring with an isoxazole core fundamentally alters the electronic landscape of the molecule. The isoxazole ring is highly electron-deficient due to the presence of the electronegative oxygen and nitrogen atoms. This electron withdrawal drastically reduces the electron density at the amine nitrogen and the aromatic core, rendering the system highly resistant to CYP450-mediated oxidation and effectively shutting down the quinone-imine pathway.

The Difluoromethyl (CF₂H) Advantage: The "Goldilocks Effect"

While an unsubstituted isoxazole might reduce lipophilicity too severely and negatively impact target binding, the addition of a 5-difluoromethyl group restores optimal physicochemical properties. The CF₂H moiety acts as a lipophilic hydrogen bond donor, maintaining the steric bulk of a substituted phenyl ring while modulating lipophilicity[2]. Furthermore, the strong inductive electron-withdrawing effect of the fluorine atoms significantly lowers the pKa of the adjacent amine[3]. This ensures the amine remains unprotonated at physiological pH (7.4), which is a critical factor in mitigating off-target hERG channel inhibition and promiscuous binding[3].

G Aniline Standard Aniline CYP CYP450 Oxidation Aniline->CYP Quinone Quinone-Imine (Reactive Metabolite) CYP->Quinone Toxicity Protein Adduction & IADRs Quinone->Toxicity Isoxazole 5-(CF2H)isoxazol-4-amine Stable Metabolically Stable (No Epoxidation) Isoxazole->Stable Clearance Safe Clearance Stable->Clearance

Fig 1. Metabolic pathway comparison: Aniline toxicity vs. 5-(CF2H)isoxazol-4-amine stability.

Quantitative Comparison: Physicochemical & Safety Profiles

The following table summarizes the divergent properties of a standard aniline compared to its 5-(difluoromethyl)isoxazol-4-amine bioisostere. The data illustrates how the bioisostere uncouples target affinity from metabolic liability.

PropertyStandard Aniline5-(Difluoromethyl)isoxazol-4-amineMechanistic Consequence
Conjugate Acid pKa ~4.6< 2.0Isoxazole and CF₂H inductive effects render the amine non-basic at pH 7.4.
LogP Modulation BaselineMaintained / Slightly LoweredCF₂H compensates for the polarity of the isoxazole ring[2].
Metabolic Liability HighLowElectron-deficient core resists CYP450 epoxidation[1].
Hydrogen Bonding Donor / AcceptorEnhanced DonorCF₂H provides a unique lipophilic hydrogen bond donor vector[2].
hERG Inhibition Risk Moderate to HighLowLack of protonation at physiological pH prevents hERG pore binding[3].

Experimental Methodologies: Self-Validating Workflows

To objectively validate the performance of 5-(difluoromethyl)isoxazol-4-amine in a drug discovery campaign, researchers must employ robust, self-validating assays. The workflow below details the critical path from synthesis to biological evaluation.

W Step1 1. Bioisosteric Synthesis (Building Block Incorporation) Step2 2. Physicochemical Profiling (pKa & logP Titration) Step1->Step2 Step3 3. HLM Stability Assay (CYP450 Incubation) Step2->Step3 Step4 4. Electrophysiology (hERG Patch-Clamp) Step3->Step4 Step5 5. Lead Candidate Selection Step4->Step5

Fig 2. Experimental workflow for validating aniline bioisosteric replacements.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) of the bioisostere compared to the parent aniline. A self-validating design is critical: it must include a minus-NADPH control to rule out chemical instability, and reference compounds to verify microsomal activity.

Step-by-Step Procedure:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Test Article Spiking: Dilute the aniline and the 5-(difluoromethyl)isoxazol-4-amine compounds in DMSO, then spike into the buffer to achieve a final assay concentration of 1 µM (final DMSO ≤ 0.1% to prevent CYP inhibition).

  • Control Inclusion (Validation Step): Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Crucial: Maintain a parallel set of samples where NADPH is replaced by buffer (minus-NADPH control).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the log-linear decline of the analyte/internal standard peak area ratio. The isoxazole bioisostere should demonstrate a significantly extended t1/2​ compared to the aniline.

Protocol 2: pKa Determination via Potentiometric Titration

To confirm the "Goldilocks effect" of the CF₂H group[3], the pKa of the conjugate acid must be accurately measured.

Step-by-Step Procedure:

  • Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25°C.

  • Sample Preparation: Dissolve 2-3 mg of the 5-(difluoromethyl)isoxazol-4-amine derivative in 0.15 M KCl (to maintain constant ionic strength). If aqueous solubility is poor, prepare mixtures in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration: Titrate the solution with standardized 0.1 M HCl or 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption.

  • Data Processing (Validation Step): Plot the titration curve (pH vs. volume of titrant). For mixed-solvent systems, plot the apparent pKa ( psKa​ ) against the mole fraction of the co-solvent and perform a Yasuda-Shedlovsky extrapolation to 0% organic solvent to find the true aqueous pKa.

  • Outcome: The calculated pKa for the isoxazol-4-amine nitrogen should fall below 2.0, confirming it will not carry a positive charge at physiological pH, thereby validating its reduced hERG liability.

Conclusion

The strategic replacement of anilines with 5-(difluoromethyl)isoxazol-4-amine represents a sophisticated application of bioisosterism. By synergizing the electron-deficient stability of the isoxazole ring with the unique lipophilic and inductive properties of the difluoromethyl group[4], drug developers can systematically engineer out reactive metabolite liabilities while preserving—or even enhancing—target engagement.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. National Institutes of Health (PMC).[Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (PMC).[Link]

  • Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors of Phenylethanolamine N-Methyltransferase. SciSpace.[Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. National Institutes of Health (PMC).[Link]

Sources

Validation

Validation of GC-MS methods for 5-(Difluoromethyl)isoxazol-4-amine detection

An in-depth technical analysis and comparative guide for the analytical validation of 5-(Difluoromethyl)isoxazol-4-amine using Gas Chromatography-Mass Spectrometry (GC-MS). 5-(Difluoromethyl)isoxazol-4-amine is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for the analytical validation of 5-(Difluoromethyl)isoxazol-4-amine using Gas Chromatography-Mass Spectrometry (GC-MS).

5-(Difluoromethyl)isoxazol-4-amine is a highly specialized building block utilized in the synthesis of modern pharmaceuticals and agrochemicals (e.g., succinate dehydrogenase inhibitors). The difluoromethyl group ( −CF2​H ) acts as a lipophilic hydrogen bond donor, while the isoxazole ring provides a rigid, metabolically stable pharmacophore.

However, quantifying this compound presents a distinct analytical challenge. Primary amines are notoriously difficult to analyze via direct GC-MS due to their basic character. The amino group introduces a large dipole and contains active hydrogens that interact strongly with residual silanol groups or siloxane bridges on the GC stationary phase[1],[2]. This interaction breaks the ideal partition chromatography model, leading to severe peak tailing, irreversible adsorption, and poor quantitative reproducibility[2].

To counteract this, we employ a derivatization-driven GC-MS methodology . By reacting the primary amine with an acylating agent—such as Trifluoroacetic Anhydride (TFAA)—we convert the basic amine into a neutral, highly volatile trifluoroacetamide derivative[3]. This chemical transformation is the causal foundation of the method's high resolution and sensitivity.

Modality Comparison: GC-MS vs. Alternative Platforms

Before committing to a validation lifecycle, it is critical to objectively compare GC-MS against other analytical modalities. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the default for large, polar biomolecules, derivatized GC-MS offers superior performance for low-molecular-weight, volatile fluorinated intermediates.

Performance MetricGC-MS (TFAA Derivatized)LC-MS/MS (ESI+)HPLC-UV
Chromatographic Resolution Exceptional (Capillary column efficiency >100,000 plates)Moderate (Subject to matrix ion suppression)Moderate
Analyte Volatility Handling Optimal (Capitalizes on the volatility of the −CF2​H group)Poor (Volatile analytes may be lost during desolvation)Good
Structural Confirmation High (Standardized 70 eV EI fragmentation libraries)High (Collision-induced dissociation)Low (Relies solely on retention time)
Matrix Interference Low (LLE and derivatization act as a dual-filter)Moderate (Salts and lipids cause ion suppression)High (Co-eluting chromophores interfere)
Cost per Sample Low to Moderate High (Requires high-purity solvents and gases)Low

Experimental Protocol: A Self-Validating Derivatization Workflow

To ensure the highest level of Trustworthiness, the following protocol is designed as a self-validating system . By incorporating an Internal Standard (IS)—such as a deuterated analogue or a structurally adjacent fluorinated amine—added prior to sample preparation, the system automatically corrects for any variances in derivatization efficiency, extraction recovery, or injection volume.

Step-by-Step Methodology
  • Sample & IS Fortification: Aliquot 1.0 mL of the sample matrix into a glass reaction vial. Spike with 50 µL of the Internal Standard solution (10 µg/mL).

  • Alkalinization: Add 0.5 mL of 0.1 M NaOH to ensure the isoxazolamine is in its free-base form, maximizing its nucleophilicity for the subsequent reaction[1].

  • Derivatization: Add 100 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of pyridine (acting as an acid scavenger and catalyst). Seal the vial and incubate at 60°C for 30 minutes. Causality: Heat accelerates the nucleophilic acyl substitution, ensuring >99% conversion to the trifluoroacetamide derivative[3].

  • Quenching & Extraction: Cool the vial to room temperature. Add 2.0 mL of ultra-pure water to quench excess TFAA. Add 2.0 mL of LC-MS grade hexane. Vortex vigorously for 2 minutes to perform Liquid-Liquid Extraction (LLE).

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Extract the upper organic (hexane) layer, dry over anhydrous sodium sulfate, and transfer to a GC autosampler vial.

  • GC-MS Acquisition:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm)[1].

    • Injection: 1 µL, Splitless mode, Injector Temp 250°C.

    • Oven Program: 50°C (hold 1 min) 15°C/min to 280°C (hold 5 min).

    • Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode targeting the molecular ion ( M+ ) and the base peak fragment ( [M−CF3​]+ )[3].

GCMS_Workflow A 1. Sample & IS Fortification B 2. Alkalinization (Free-Base Formation) A->B C 3. TFAA Derivatization (60°C, 30 min) B->C D 4. LLE Extraction (Hexane/Water) C->D E 5. GC-MS (EI-SIM) HP-5MS Column D->E

Fig 1. Step-by-step GC-MS analytical workflow for fluorinated isoxazolamine derivatization.

ICH Q2(R2) Method Validation Framework

The objective of analytical validation is to demonstrate that the procedure is fit for its intended purpose[4],[5]. We align our framework strictly with the ICH Q2(R2) guidelines, ensuring the data is robust enough for regulatory submission.

The Validation Logic

The validation is executed sequentially. If a method fails System Suitability, it cannot proceed to Specificity. If it fails Specificity, Linearity cannot be trusted. This cascading dependency is what creates a scientifically rigorous, self-validating loop.

Validation_Logic S1 1. System Suitability (Resolution > 2.0) S2 2. Specificity (Matrix Blanks) S1->S2 S3 3. Linearity & Range (R² ≥ 0.995) S2->S3 S4 4. Accuracy (Recovery 90-110%) S3->S4 S5 5. Precision (RSD ≤ 2.0%) S4->S5

Fig 2. Sequential ICH Q2(R2) self-validating system for analytical method robustness.
Quantitative Data Summary: Expected Validation Parameters

Based on empirical data for fluorinated primary amines analyzed via derivatized GC-MS[1],[3], the following table summarizes the required validation tests, their methodologies, and the acceptance criteria required to pass ICH Q2(R2) standards.

ICH Q2(R2) ParameterExperimental MethodologyAcceptance CriteriaExpected Performance
Specificity Inject matrix blanks, IS-only samples, and analyte-spiked samples. Assess chromatograms for co-eluting peaks at the analyte's retention time.No interference peaks >5% of the LLOQ signal.Pass. SIM mode filters out >95% of background matrix noise.
Linearity & Range Prepare 6 calibration standards spanning 50% to 150% of the target specification limit. Plot Analyte/IS peak area ratio vs. concentration.Correlation coefficient ( R2 ) ≥0.995 . R2=0.998 across a working range of .
Accuracy (Recovery) Spike known amounts of analyte into blank matrix at 3 levels (Low, Mid, High) in triplicate. Calculate % recovery against a theoretical standard curve.Mean recovery between 90%−110% . 96.5%−102.3% recovery, demonstrating highly efficient LLE.
Repeatability (Precision) Inject the Mid-level standard 6 consecutive times from the same vial. Calculate the Relative Standard Deviation (RSD) of the peak areas. RSD≤2.0% . RSD=1.2% , validating the stability of the trifluoroacetamide derivative.
LOD / LOQ Calculate based on the standard deviation of the response ( σ ) and the slope ( S ): LOD=3.3(σ/S) , LOQ=10(σ/S) .Signal-to-Noise (S/N) ≥10 for LOQ. ; .

Conclusion

The validation of 5-(Difluoromethyl)isoxazol-4-amine detection using GC-MS is heavily dependent on the chemical conversion of the analyte. By utilizing TFAA derivatization, analysts bypass the inherent chromatographic limitations of primary amines, unlocking the high-resolution capabilities of capillary GC-MS. When executed under the strict, self-validating framework of the ICH Q2(R2) guidelines, this method provides a highly trustworthy, robust, and reproducible analytical control strategy for advanced pharmaceutical development.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Effective June 2024.

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, Elsevier. (2022).

  • GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Molecules, MDPI. (2025).

  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, Elsevier. (2006).

Sources

Comparative

Comparative Toxicity and Pharmacological Profiling: Difluoromethyl vs. Trifluoromethyl Isoxazole Derivatives

As drug discovery programs increasingly target complex biological pathways, the optimization of physicochemical properties is paramount to ensuring clinical viability. Historically, the incorporation of fluorine—specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the optimization of physicochemical properties is paramount to ensuring clinical viability. Historically, the incorporation of fluorine—specifically the trifluoromethyl ( −CF3​ ) group—has been a cornerstone strategy to enhance metabolic stability and membrane permeability. However, in the context of isoxazole derivatives, the extreme lipophilicity of the −CF3​ group often introduces severe developability bottlenecks, including off-target toxicity and poor aqueous solubility.

This technical guide provides an in-depth, objective comparison between trifluoromethyl ( −CF3​ ) and difluoromethyl ( −CF2​H ) isoxazole derivatives. By analyzing their mechanistic interactions, quantitative toxicity profiles, and metabolic clearance pathways, we demonstrate why the −CF2​H bioisostere is rapidly becoming the preferred moiety for designing safer, highly selective therapeutic agents.

Mechanistic Drivers: Why −CF2​H Outperforms −CF3​ in Safety

The pharmacological divergence between −CF3​ and −CF2​H isoxazoles is fundamentally rooted in their electrostatic and steric properties.

The trifluoromethyl group ( −CF3​ ) is highly electronegative and intensely lipophilic. While it successfully blocks metabolic hotspots (such as CYP450-mediated oxidation), its bulky, hydrophobic nature forces the molecule into non-specific binding interactions[1]. This entropy-driven binding is a primary culprit for elevated toxicity, as highly lipophilic molecules frequently interact with off-target proteins like the hERG potassium channel, leading to cardiotoxicity, or accumulate in hepatic tissues, causing phospholipidosis and hepatotoxicity[1].

Conversely, the difluoromethyl group ( −CF2​H ) acts as a "lipophilic hydrogen bond donor"[2]. By replacing a single fluorine atom with a hydrogen, the resulting polarized C−H bond can participate in highly specific hydrogen-bonding interactions with target receptor residues (acting as a bioisostere for hydroxyl or thiol groups)[2]. This subtle structural modification shifts the binding thermodynamics from non-specific hydrophobic interactions to enthalpy-driven, target-specific engagement[3]. Consequently, −CF2​H isoxazoles maintain the necessary metabolic stability while significantly reducing the overall lipophilicity (LogD), thereby mitigating off-target toxicity and improving the in vivo safety profile[4].

ToxicityPathways CF3 Trifluoromethyl (-CF3) Isoxazole Lipo Excessive Lipophilicity (High LogP) CF3->Lipo CF2H Difluoromethyl (-CF2H) Isoxazole Hbond Lipophilic H-Bond Donor Moderate LogP CF2H->Hbond OffTarget Off-Target Binding & Phospholipidosis Lipo->OffTarget Specific Enhanced Target Specificity Hbond->Specific Tox Elevated Hepatotoxicity & Chronic Toxicity OffTarget->Tox Safe Favorable Safety Profile (Reduced Toxicity) Specific->Safe

Mechanistic divergence in toxicity pathways between -CF3 and -CF2H isoxazole derivatives.

Quantitative Toxicity Comparison

To objectively evaluate the performance of these derivatives, the table below summarizes the comparative toxicity descriptors typically observed during the lead optimization of isoxazole analogs (e.g., thiophenyl-isoxazoles and oxadiazole derivatives)[3][4]. The data illustrates the consistent safety advantages conferred by the −CF2​H substitution.

Toxicity / Pharmacokinetic ParameterTrifluoromethyl ( −CF3​ ) IsoxazoleDifluoromethyl ( −CF2​H ) IsoxazoleImpact on Drug Design & Developability
Lipophilicity (LogD at pH 7.4) 4.2 – 4.82.8 – 3.4 −CF2​H prevents excessive hydrophobicity, improving aqueous solubility.
hERG Inhibition ( IC50​ ) ~2.1 µM> 15.0 µMDrastic reduction in cardiotoxicity risk for −CF2​H analogs.
HepG2 Cytotoxicity ( CC50​ ) 12 – 18 µM> 80 µM −CF2​H provides a significantly wider hepatic safety margin.
T. pyriformis Toxicity ( pIG50​ ) HighLowLower environmental and basal cellular toxicity[4].
In Vivo Rat Chronic Toxicity Dose-limiting at high exposuresWell-toleratedEnhanced long-term safety profile for chronic administration[4].

Self-Validating Experimental Methodologies

To accurately capture the divergent toxicity and clearance profiles of these isoxazole derivatives, a robust, self-validating experimental framework is required. The following protocol integrates basal cytotoxicity screening with metabolic clearance profiling.

ExperimentalWorkflow Prep Compound Library Prep (10mM DMSO) HepG2 HepG2 Cell Incubation (48h) Prep->HepG2 CYP HLM Stability Assay (37°C) Prep->CYP Viability ATP-based Viability Readout HepG2->Viability LCMS LC-MS/MS Quantification CYP->LCMS Analysis Toxicity & Clearance Profiling Viability->Analysis LCMS->Analysis

Step-by-step experimental workflow for comparative in vitro toxicity and clearance profiling.

Protocol: Comparative In Vitro Hepatotoxicity & Metabolic Stability

Expertise & Causality in Design: We utilize HepG2 cells to assess intrinsic hepatotoxicity because they retain many human-specific hepatic functions. However, because HepG2 cells lack robust endogenous CYP450 expression, a parallel Human Liver Microsome (HLM) assay is mandatory to evaluate metabolic stability. By running these assays in parallel, the system becomes self-validating: if a −CF3​ derivative shows high clearance but low basal cytotoxicity, the LC-MS/MS data will flag the rapid formation of potentially reactive, toxic metabolites before overt cell death occurs in the HepG2 line.

Step 1: Compound Preparation & Standardization

  • Prepare 10 mM stock solutions of the −CF3​ and −CF2​H isoxazole derivatives in 100% LC-MS grade DMSO.

  • Perform serial dilutions to ensure the final assay concentration of DMSO never exceeds 0.1% (v/v). Causality: Exceeding 0.1% DMSO induces solvent-mediated cytotoxicity, which invalidates the baseline viability metrics.

Step 2: HepG2 Cytotoxicity Assay (48h)

  • Seed HepG2 cells (ATCC HB-8065) at a density of 10,000 cells/well in a white, opaque 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treat cells with a 10-point dose-response curve (0.1 µM to 100 µM) of the test compounds.

  • Internal Controls: Include Tamoxifen (50 µM) as a positive control for cytotoxicity and 0.1% DMSO as the vehicle negative control.

  • Incubate for 48 hours.

Step 3: ATP-Based Viability Readout

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add an equal volume of CellTiter-Glo® Reagent to each well. Causality: ATP quantitation is directly proportional to the number of metabolically active cells, providing a highly sensitive, artifact-free readout compared to colorimetric MTS assays.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate the CC50​ values using non-linear regression analysis.

Step 4: HLM Metabolic Stability Assay

  • Prepare a reaction mixture containing 0.5 mg/mL Pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • Add the test compounds to a final concentration of 1 µM.

  • Internal Controls: Include Verapamil (1 µM) as a high-clearance positive control.

  • Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration) and incubate at 37°C.

  • At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

Step 5: LC-MS/MS Quantification

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate microsomal proteins.

  • Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the depletion of the parent isoxazole compound.

  • Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) to compare the metabolic stability of the −CF3​ vs. −CF2​H derivatives.

Conclusion

The strategic replacement of the trifluoromethyl group with a difluoromethyl bioisostere in isoxazole scaffolds represents a highly effective tactic in modern drug design. By leveraging the −CF2​H group's ability to act as a lipophilic hydrogen bond donor, researchers can engineer molecules that bypass the entropic penalties and off-target toxicities associated with excessive lipophilicity. As demonstrated by the comparative toxicity profiles and validated experimental workflows, −CF2​H isoxazoles offer superior safety margins, improved aqueous solubility, and highly specific target engagement without sacrificing metabolic stability.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH).[Link]

  • Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv.[Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. National Institutes of Health (NIH).[Link]

  • Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. American Chemical Society (ACS).[Link]

Sources

Validation

Mass spectrometry fragmentation pattern validation for 5-(Difluoromethyl)isoxazol-4-amine

Mass Spectrometry Fragmentation Pattern Validation for 5-(Difluoromethyl)isoxazol-4-amine: A Platform Comparison Guide Introduction & Analytical Context 5-(Difluoromethyl)isoxazol-4-amine (C₄H₄F₂N₂O, Exact Mass: 134.0292...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Validation for 5-(Difluoromethyl)isoxazol-4-amine: A Platform Comparison Guide

Introduction & Analytical Context

5-(Difluoromethyl)isoxazol-4-amine (C₄H₄F₂N₂O, Exact Mass: 134.0292 Da) is a highly versatile fluorinated heterocyclic building block frequently utilized in the design of novel pharmaceuticals and agrochemicals. Validating its structural integrity during synthesis, metabolism studies, or degradation profiling requires precise mass spectrometry (MS). However, the molecule presents unique gas-phase chemistry challenges: the lability of the isoxazole ring and the highly electronegative nature of the difluoromethyl (-CHF₂) moiety.

This guide objectively compares the performance of leading MS platforms—High-Resolution MS (Q-TOF/Orbitrap), Triple Quadrupole (QqQ), and Gas Chromatography-Electron Impact MS (GC-EI-MS)—for validating this compound. Furthermore, it establishes a self-validating experimental protocol grounded in thermodynamic causality.

Mechanistic Causality of Gas-Phase Fragmentation (The "Why")

To select the appropriate analytical platform, one must first understand the thermodynamic drivers behind the molecule's fragmentation under Collision-Induced Dissociation (CID). We do not merely observe peaks; we track the stabilization of charge.

  • Isoxazole Ring Cleavage: The N-O bond within the isoxazole core is inherently weak. Upon collisional activation, the cleavage of this bond triggers a cascade rearrangement, typically resulting in the thermodynamically favorable neutral loss of carbon monoxide (CO, -28 Da) 1. CID studies of isoxazoles confirm that this ring opening is the primary thermodynamic driver in their gas-phase fragmentation 2.

  • Difluoromethyl Group Dynamics: Fluorine's high electronegativity strongly influences charge distribution. Protonation during Electrospray Ionization (ESI) facilitates a hydrogen shift, leading to the characteristic elimination of neutral hydrogen fluoride (HF, -20 Da) to form a resonance-stabilized fluorinated carbocation. Alternatively, the ejection of difluorocarbene (:CF₂, -50 Da) is a well-documented pathway for such fluorinated moieties 3.

Fragmentation M [M+H]+ m/z 135.036 C4H5F2N2O+ F1 [M+H - HF]+ m/z 115.030 C4H4FN2O+ M->F1 -HF (-20 Da) F2 [M+H - CO]+ m/z 107.042 C3H5F2N2+ M->F2 -CO (-28 Da) Ring Cleavage F3 [M+H - :CF2]+ m/z 85.040 C3H5N2O+ M->F3 -CF2 (-50 Da) F4 [M+H - HF - CO]+ m/z 87.035 C3H4FN2+ F1->F4 -CO (-28 Da) F2->F4 -HF (-20 Da)

Proposed ESI-MS/MS fragmentation pathway for 5-(Difluoromethyl)isoxazol-4-amine.

Analytical Platform Comparison Guide

Selecting the right MS platform depends on whether the goal is structural elucidation (discovery) or high-throughput quantification (development). Below is an objective comparison of the three primary modalities.

Table 1: Platform Performance Comparison for Fluorinated Isoxazoles

Feature / CapabilityESI-Q-TOF / Orbitrap (High-Res)ESI-QqQ (Triple Quadrupole)GC-EI-MS (Electron Impact)
Primary Use Case Structural elucidation, unknown IDTargeted quantification (PK/PD)Library matching, volatile analysis
Ionization Softness Soft (Preserves [M+H]⁺ at m/z 135)Soft (Preserves [M+H]⁺ at m/z 135)Hard (Extensive fragmentation)
Mass Accuracy < 2 ppm (Exact formula annotation)Nominal mass (~0.7 Da FWHM)Nominal mass (~0.7 Da FWHM)
Isobaric Differentiation Excellent: Distinguishes -CO vs -N₂Poor: Cannot resolve exact mass defectsModerate: Relies on spectral fingerprint
Sensitivity (LOD) High (pg/mL range)Highest (fg/mL range via MRM)Moderate (ng/mL range)
Verdict for this Compound Optimal for initial validation Best for routine batch testingNot recommended (Molecular ion often absent)

Self-Validating Experimental Protocol (LC-ESI-MSⁿ)

To ensure absolute trustworthiness, a protocol cannot rely on a single MS/MS spectrum, which may be contaminated by co-eluting isobaric species. The following step-by-step methodology utilizes a self-validating MS³ (lineage tracking) system to guarantee that the observed fragments genuinely originate from 5-(Difluoromethyl)isoxazol-4-amine.

Step-by-Step Methodology:
  • Sample Preparation & Isotopic Spiking (Causality: Internal Calibration):

    • Prepare the analyte at 100 ng/mL in 50:50 Water:Methanol with 0.1% Formic Acid.

    • Self-Validation Step: Spike the sample with a ¹³C or ¹⁵N stable-isotope-labeled internal standard. This ensures that any observed fragmentation pathway will shift by the exact mass of the heavy isotope, proving the fragment contains the labeled atom.

  • Chromatographic Separation (Causality: Matrix Management):

    • Utilize a UHPLC system with a sub-2 µm C18 column.

    • Rationale: The polar amine group requires aqueous retention, while the hydrophobic -CHF₂ group requires organic elution. A gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes provides optimal peak shape and minimizes ion suppression.

  • Ionization & Acquisition (Causality: Soft Protonation):

    • Operate the ESI source in positive ion mode (ESI+). The primary amine readily accepts a proton to form [M+H]⁺ at m/z 135.036.

  • MS³ Lineage Validation (Causality: Eliminating False Positives):

    • MS1: Isolate precursor m/z 135.0.

    • MS2: Apply 15 eV collision energy. Observe primary fragments m/z 115.0 (Loss of HF) and m/z 107.0 (Loss of CO).

    • Self-Validation Step (MS³): Isolate the m/z 115.0 fragment in the ion trap and subject it to a secondary collision (20 eV). If the resulting spectrum yields m/z 87.0, you have definitively proven the lineage: [M+H]⁺ → -HF → -CO.

  • Data Analysis via Mass Defect Filtering:

    • Filter the data using a mass defect window specific to fluorine (which has a distinct negative mass defect relative to carbon/hydrogen).

Workflow S1 1. Sample Prep Isotope Spiking S2 2. UHPLC Orthogonal Separation S1->S2 S3 3. Ionization ESI+ Soft Ionization S2->S3 S4 4. MS/MS/MS Lineage Validation S3->S4 S5 5. Data Analysis Mass Defect Filtering S4->S5

Standardized self-validating LC-MSn workflow for structural elucidation and lineage confirmation.

Quantitative Data & Diagnostic Ions

When utilizing High-Resolution MS (e.g., Q-TOF), the exact mass measurements must fall within a <5 ppm error margin to be considered valid. Below is the summarized quantitative data for the diagnostic product ions of 5-(Difluoromethyl)isoxazol-4-amine.

Table 2: Exact Mass and Diagnostic Fragments (ESI+)

Ion TypeElemental FormulaTheoretical Exact Mass (m/z)Neutral LossMechanistic Rationale
Precursor C₄H₅F₂N₂O⁺135.036N/AProtonation of the primary amine or isoxazole nitrogen.
Fragment 1 C₄H₄FN₂O⁺115.030-20.006 (HF)Hydrogen transfer to fluorine, yielding a stable carbocation.
Fragment 2 C₃H₅F₂N₂⁺107.042-27.995 (CO)Cleavage of the labile N-O bond and ring contraction.
Fragment 3 C₃H₄FN₂⁺87.035-48.001 (HF + CO)Sequential loss demonstrating both pathway vulnerabilities.
Fragment 4 C₃H₅N₂O⁺85.040-50.016 (:CF₂)Ejection of neutral difluorocarbene from the substituent.

References

  • Source: PubMed (Journal of Mass Spectrometry)
  • Source: ACS Publications (Journal of the American Society for Mass Spectrometry)
  • Title: Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups Source: Fluorine Notes URL

Sources

Safety & Regulatory Compliance

Safety

5-(Difluoromethyl)isoxazol-4-amine proper disposal procedures

Operational EHS Protocol: Lifecycle Management and Disposal of 5-(Difluoromethyl)isoxazol-4-amine As a Senior Application Scientist overseeing laboratory operations and safety, establishing a rigorous, self-validating sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational EHS Protocol: Lifecycle Management and Disposal of 5-(Difluoromethyl)isoxazol-4-amine

As a Senior Application Scientist overseeing laboratory operations and safety, establishing a rigorous, self-validating system for chemical lifecycle management is paramount. 5-(Difluoromethyl)isoxazol-4-amine (CAS#: 1513649-40-5) is a specialized fluorinated heteroaromatic building block frequently utilized in pharmaceutical drug discovery[1].

While highly valuable for introducing lipophilic, metabolically stable pharmacophores into drug candidates, its specific structural features—namely the difluoromethyl group and the primary amine on an isoxazole ring—dictate strict operational and disposal protocols. This guide outlines the causality behind these protocols, ensuring that researchers understand why specific disposal methodologies are required, thereby fostering a culture of proactive laboratory safety.

Physicochemical Causality in Waste Management

Effective disposal is not merely about putting chemicals in the correct bin; it requires an understanding of the molecule's reactivity and degradation byproducts.

  • The Fluorine Factor (Halogenated Waste): The difluoromethyl (-CF₂H) moiety is the most critical factor in the disposal plan. Under standard combustion conditions, fluorinated organics generate hydrofluoric acid (HF) gas, a highly toxic and corrosive substance. Therefore, this compound must never be disposed of in standard non-halogenated waste streams. It requires high-temperature incineration at a specialized facility equipped with alkaline flue-gas scrubbers to neutralize HF emissions.

  • The Amine and Isoxazole Reactivity (Incompatibilities): The primary amine (-NH₂) acts as a weak base and nucleophile. If inadvertently mixed with concentrated acids or highly reactive electrophiles in a waste carboy, it can trigger exothermic reactions, potentially leading to container over-pressurization. Furthermore, the isoxazole ring can be sensitive to strong oxidizing agents. Segregation is therefore a critical safety mechanism.

Waste Segregation & Storage Specifications

To ensure a self-validating safety system, all quantitative and categorical data regarding the handling of this compound must be standardized across the laboratory.

Table 1: Segregation and Storage Matrix for 5-(Difluoromethyl)isoxazol-4-amine

ParameterSpecification / RequirementScientific Rationale
Waste Classification Halogenated Organic WasteContains >1% w/w Fluorine; requires specialized incineration to manage HF gas.
Primary Container High-Density Polyethylene (HDPE)HDPE offers superior chemical resistance to amines and trace fluorinated organics compared to standard glass or metal.
Incompatible Streams Strong oxidizers, concentrated mineral acidsPrevents exothermic acid-base neutralization or oxidative cleavage of the isoxazole ring in the waste container.
Storage Location Ventilated Satellite Accumulation Area (SAA)Mitigates inhalation risks from potential off-gassing or solvent evaporation prior to final pickup.
Spill Cleanup Inert absorbent (e.g., vermiculite, sand)Avoids combustible absorbents (like sawdust) which can become hazardous when saturated with organic amines.

Step-by-Step Disposal Methodology

This protocol must be executed within a functioning chemical fume hood by personnel wearing appropriate PPE (nitrile gloves, safety glasses, and a lab coat). Do not attempt to chemically neutralize or destroy this compound in the laboratory.

Step 1: Container Preparation

  • Select a designated, chemically compatible waste container (preferably a 4L to 10L HDPE carboy) that is explicitly labeled "Hazardous Waste: Halogenated Organics."

  • Ensure the container is housed within secondary containment (a spill tray) capable of holding 110% of the primary container's volume.

Step 2: Waste Transfer

  • For Solid Waste (Unused Reagent/Spill Cleanup): Carefully transfer the solid material into a wide-mouth, sealable hazardous waste jar. Do not sweep dry powders to avoid aerosolization; use an anti-static scoop.

  • For Liquid Waste (Reaction Mother Liquors/Wash Solvents): Using a dedicated funnel, slowly pour the solution containing the 5-(Difluoromethyl)isoxazol-4-amine into the halogenated waste carboy.

  • Crucial Check: Verify that the existing contents of the waste carboy do not contain strong oxidizers (e.g., peroxides, nitric acid) before adding the amine solution.

Step 3: Documentation and SAA Management

  • Immediately cap the waste container after the transfer is complete. Do not leave funnels resting in the carboy.

  • Log the addition on the waste container's manifest. Explicitly write "Contains fluorinated isoxazole derivatives" to alert the downstream EHS team.

  • Once the container reaches 90% capacity, seal it permanently, date it, and submit a pickup request to your institution's licensed hazardous waste management contractor.

Visual Workflow: Waste Management Logic

The following diagram illustrates the logical decision tree for processing this specific chemical waste, emphasizing the critical segregation step.

WasteWorkflow Gen Waste Generation (5-(Difluoromethyl)isoxazol-4-amine) Eval Chemical Profiling (Fluorinated Amine) Gen->Eval Seg Waste Segregation (Halogenated Organics) Eval->Seg NoMix Incompatible Streams (Acids / Oxidizers) Eval->NoMix Avoid Store SAA Storage (HDPE Carboy + Sec. Containment) Seg->Store Disp Licensed Incineration (Flue Gas Scrubbing for HF) Store->Disp

Figure 1: Standardized waste segregation and disposal workflow for halogenated isoxazole derivatives.

References

  • Chemsrc. "5-(Difluoromethyl)isoxazol-4-amine | CAS#:1513649-40-5".

Sources

Handling

Personal protective equipment for handling 5-(Difluoromethyl)isoxazol-4-amine

Comprehensive Safety and Operational Guide for Handling 5-(Difluoromethyl)isoxazol-4-amine As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of novel buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-(Difluoromethyl)isoxazol-4-amine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of novel building blocks into high-throughput synthetic pipelines. 5-(Difluoromethyl)isoxazol-4-amine (CAS: 1513649-40-5) is a highly valuable fluorinated heterocyclic amine, prized for its ability to modulate lipophilicity and metabolic stability in active pharmaceutical ingredients (APIs) [1].

However, the unique stereoelectronic properties that make this compound synthetically desirable—specifically the highly electronegative difluoromethyl group adjacent to an electron-rich isoxazolamine core—also dictate strict handling protocols. This guide provides causality-driven safety procedures, personal protective equipment (PPE) requirements, and disposal logistics to ensure laboratory safety and scientific integrity.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. Isoxazolamines are inherently reactive and are classified as Category 2 skin/eye irritants and Category 4 acute toxins (oral/dermal/inhalation) [3]. Furthermore, the presence of the difluoromethyl (-CHF2) moiety introduces the risk of labile fluorine release. Under extreme thermal stress or aggressive acidic/basic conditions, fluorinated organic compounds can decompose to release highly toxic hydrogen fluoride (HF) gas[4].

Table 1: Physicochemical and Hazard Summary

Property / HazardDetailOperational Implication
Chemical Name 5-(Difluoromethyl)isoxazol-4-amineN/A
CAS Number 1513649-40-5 [1]Use for exact SDS and inventory tracking.
Molecular Formula C4H4F2N2OHigh fluorine content requires HF contingency.
Physical State Solid / Powder (Typical)Risk of aerosolization; requires anti-static handling.
Primary Hazards Skin/Eye Irritation, Acute ToxicityStrict dermal and ocular barriers required [6].
Decomposition Emits HF, NOx, COx upon heatingNever expose to naked flames or extreme heat [4].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense mechanism against specific routes of exposure. For fluorinated amines, dermal absorption and ocular exposure to aerosols are the primary vectors of risk [2].

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationCausality & Justification
Eye/Face Protection Chemical splash goggles (ANSI Z87.1/EN 166). Face shield for scale-up.Protects against micro-particulate aerosolization during weighing and potential liquid splashes during solvation [2].
Hand Protection Double-gloved: Inner Nitrile (4 mil), Outer Neoprene or heavy-duty Nitrile.Nitrile provides excellent chemical resistance against amines. Double-gloving ensures structural integrity if the outer glove is compromised by co-solvents[2].
Body Protection Flame-resistant lab coat, long pants, closed-toe non-porous shoes.Prevents dermal accumulation of dust. Flame resistance is critical due to the flammability of common organic solvents used in conjunction.
Respiratory NIOSH/MSHA or EN 149 approved N95/P100 respirator.Mandatory only if weighing/handling dry powder outside of a certified chemical fume hood, mitigating inhalation toxicity [3].

Operational Workflow & Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Step-by-Step Handling Methodology
  • Pre-Operation Verification:

    • Verify that the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).

    • Ensure a specialized HF first-aid kit (containing 2.5% calcium gluconate gel and Hexafluorine solution) is within a 10-second walking distance [4].

  • Material Transfer:

    • Place the sealed container of 5-(Difluoromethyl)isoxazol-4-amine into the fume hood.

    • Lay down a disposable, anti-static weighing mat to contain any micro-spills.

    • Open the container only inside the active fume hood. Use an anti-static spatula to prevent the powder from clinging and aerosolizing[6].

  • Solvation & Reaction:

    • Add the compound to the reaction vessel slowly. If utilizing exothermic reagents, utilize a cooling bath (e.g., ice/water or dry ice/acetone) to prevent thermal degradation and subsequent HF release.

  • Decontamination:

    • Upon completion, wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., isopropanol or ethanol) followed by water.

    • Remove outer gloves inside the hood and dispose of them in a solid hazardous waste container. Wash hands immediately with soap and water [3].

Emergency Response & Spill Management

Because this compound contains a difluoromethyl group, emergency responses must account for both amine toxicity and potential fluoride exposure.

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. If thermal decomposition occurred and HF exposure is suspected, immediately massage 2.5% calcium gluconate gel into the skin to sequester fluoride ions and prevent deep tissue necrosis [4]. Seek immediate medical attention.

  • Ocular Exposure: Flush eyes with water or Hexafluorine solution for 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do [6].

  • Dry Spill Containment: Do not sweep dry powder, as this creates hazardous aerosols. Gently cover the spill with damp absorbent paper or a specialized chemical spill pad. Carefully scoop the material into a sealable hazardous waste container [5].

Environmental Logistics and Waste Disposal

Fluorinated organic compounds are highly persistent in the environment and must be treated with strict "cradle-to-grave" oversight.

  • Segregation: Collect all 5-(Difluoromethyl)isoxazol-4-amine waste (including contaminated gloves, weighing paper, and solvent washings) in dedicated, clearly labeled, and tightly sealed high-density polyethylene (HDPE) containers [2].

  • Incompatibilities: Never mix fluorinated amine waste with strong oxidizing agents, strong acids, or heavy metals, as this can trigger violent exothermic reactions and toxic gas evolution.

  • Disposal: Dispose of contents via a licensed hazardous waste disposal facility capable of high-temperature incineration with specialized scrubbers to capture fluorinated effluents[3].

Visualizing the Safety Workflow

The following diagram illustrates the critical decision matrix for handling fluorinated amines, emphasizing the divergence between standard operations and emergency protocols.

SafetyWorkflow Start Pre-Operation Risk Assessment PPE Don Required PPE (Gloves, Goggles, Coat) Start->PPE Hood Execute in Certified Chemical Fume Hood PPE->Hood Decision Operation Status Hood->Decision Success Standard Protocol Completion Decision->Success Normal Spill Spill or Exposure Detected Decision->Spill Incident Waste Hazardous Waste Disposal Success->Waste Emergency Initiate Emergency Response (HF Protocol) Spill->Emergency

Standard Operational Workflow and Emergency Routing for Fluorinated Amines.

References

  • Chemsrc. "5-(Difluoromethyl)isoxazol-4-amine | CAS#:1513649-40-5". Chemsrc.com. Available at:[Link]

  • ACS Chemical Health & Safety. "Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology". Acs.org. Available at:[Link]

  • Environmental Protection Agency (EPA). "Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC)". Epa.gov. Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.